4-Bromo-2-fluoro-6-nitroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLRNUCHBXKRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378421 | |
| Record name | 4-bromo-2-fluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517920-70-6 | |
| Record name | 4-Bromo-2-fluoro-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-fluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-6-nitroaniline | |
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Foundational & Exploratory
"4-Bromo-2-fluoro-6-nitroaniline" properties and structure
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-nitroaniline
Introduction
This compound is a halogenated and nitrated aromatic amine. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on an aniline core, makes it a compound of interest for synthetic chemistry. The electron-withdrawing nature of the nitro and halogen groups, combined with the nucleophilic amino group, provides multiple reactive sites for constructing more complex molecules. This guide provides a summary of the available technical data on its properties, structure, and potential applications, tailored for researchers and professionals in drug development.
While specific data for this compound is limited, this document compiles available information and draws comparisons with structurally similar compounds to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound consists of a benzene ring substituted with four different functional groups.
Molecular Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not widely available. The table below presents data for the closely related isomer, 2-Bromo-4-fluoro-6-nitroaniline , to provide an estimate of its properties.
| Property | Value (for 2-Bromo-4-fluoro-6-nitroaniline) | Reference |
| CAS Number | 10472-88-5 | [1][2] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [2][3] |
| Molecular Weight | 235.01 g/mol | [2][3] |
| Appearance | Light yellow to brown powder/crystal | [1][3] |
| Melting Point | 75 - 79 °C | [1][3] |
| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.896 g/cm³ (Predicted) | [2] |
| Purity | >98.0% (GC) | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found in published literature. However, a plausible synthetic route can be inferred from standard organic chemistry reactions and protocols for similar molecules. A potential synthesis involves the bromination and nitration of a fluoroaniline precursor.
Hypothetical Synthesis Workflow
A logical approach would be the regioselective bromination of 2-fluoro-6-nitroaniline or the nitration of 4-bromo-2-fluoroaniline. The latter is often more practical as directing group effects can be better controlled.
Caption: Hypothetical synthesis workflow for this compound.
Example Protocol: Preparation of 4-Bromo-2-fluoroaniline (Precursor)
This protocol describes the bromination of 2-fluoroaniline, a key intermediate.
Materials:
-
2-fluoroaniline (100 parts)
-
N-bromosuccinimide (NBS) (160 parts)
-
Methylene chloride (400 parts)
-
Anhydrous sodium sulfate
-
Cold water
Procedure: [4]
-
A solution of 2-fluoroaniline in methylene chloride is prepared and cooled to 0°C.[4]
-
Solid N-bromosuccinimide is added in portions over a 2-hour period while maintaining the temperature at 0°C.[4]
-
After the addition is complete, the mixture is stirred for an additional 20 minutes.[4]
-
The resulting dark red mixture is washed four times with cold water.[4]
-
The organic phase is separated, dried over anhydrous sodium sulfate, and filtered.[4]
-
The solvent is evaporated under reduced pressure to yield the product, 4-bromo-2-fluoroaniline.[4]
Next Step (Nitration): The resulting 4-bromo-2-fluoroaniline would then undergo nitration. A common method involves the use of a nitrating mixture, such as sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group at the 6-position, directed by the amino and fluoro groups.
Spectral Information
Specific spectral data for this compound is not available in the searched literature. For reference, the table below provides typical spectral data for the related compound 4-Bromo-2-nitroaniline . Researchers synthesizing the target compound should expect characteristic shifts due to the presence of the fluorine atom.
| Analysis Type | Data for 4-Bromo-2-nitroaniline | Reference |
| ¹H NMR (CDCl₃) | δ = 8.27 (d, 1H), 7.43 (dd, 1H), 6.72 (d, 1H), 6.08 (br s, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ = 143.6, 138.5, 132.6, 128.4, 120.4, 107.9 | [5] |
| Mass Spec (GC-MS) | m/z Top Peak: 216, m/z 2nd Highest: 218 | [6] |
| IR (KBr-Pellet) | Available spectra show characteristic peaks for N-H, C-N, NO₂, and C-Br bonds. | [6][7] |
Safety and Handling
Safety data is crucial for handling any chemical compound. The following information is based on safety data sheets for structurally similar anilines and should be treated as a guideline. A substance-specific risk assessment is mandatory before use.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8][9] | Use only in a well-ventilated area or under a fume hood. Do not eat, drink, or smoke when using. Wash skin thoroughly after handling.[9][10] |
| Skin Irritation | Causes skin irritation.[8][9] | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation.[8][9] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[10] |
| Respiratory Irritation | May cause respiratory irritation.[8][9] | Avoid breathing dust. If inhaled, move person to fresh air.[10] |
Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]
Applications in Research and Drug Development
While specific applications for this compound are not documented, its structure is analogous to many key intermediates in medicinal chemistry. Nitroaromatic compounds are foundational in the synthesis of a wide range of drugs and bioactive molecules.[11]
Potential as a Synthetic Building Block
The versatile functional groups of this compound make it a valuable building block:
-
Amino Group: Can be diazotized to introduce other functional groups or can act as a nucleophile in coupling reactions.
-
Bromo Group: Ideal for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.
-
Fluoro Group: The presence of fluorine can significantly alter a molecule's pharmacokinetic properties, including metabolic stability and binding affinity. Fluorinated compounds are common in modern pharmaceuticals.[12]
-
Nitro Group: Can be readily reduced to an amino group, providing another site for chemical modification. This nitro-to-amine transformation is a key step in the synthesis of many pharmaceutical ingredients, such as the precursor to p-phenylenediamine from 4-nitroaniline.[13]
Relevance to Drug Discovery
Structurally related compounds are used in the development of various therapeutic agents:
-
Kinase Inhibitors: Compounds like 4-Bromo-2-methyl-6-nitroaniline are crucial intermediates for synthesizing Casein Kinase 2 (CK2) inhibitors, which are being investigated for cancer therapy.[14]
-
Antimicrobial Agents: Various halogenated and fluorinated anilines have demonstrated antibacterial and antibiofilm properties, suggesting potential applications in developing new treatments for infectious diseases.[12]
-
Agrochemicals and Dyes: This class of compounds serves as important intermediates in the synthesis of agrochemicals, dyes, and specialty chemicals.[3][15]
The logical relationship for its utility in drug discovery can be visualized as follows:
Caption: Role of this compound as an intermediate in synthesis.
Conclusion
This compound is a synthetic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data is sparse, its structural features—multiple reaction sites and the presence of a fluorine atom—are highly desirable in modern drug discovery. Inferred synthetic pathways and safety protocols, based on closely related analogs, provide a solid foundation for its use in a research setting. Further investigation into its synthesis and reactivity is warranted to fully explore its utility in the development of novel pharmaceuticals and functional materials.
References
- 1. 2-Bromo-4-fluoro-6-nitroaniline | 10472-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. Page loading... [wap.guidechem.com]
In-Depth Technical Guide: Physicochemical Characteristics of 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-6-nitroaniline is a halogenated nitroaniline derivative with potential applications in medicinal chemistry and materials science. Its trifunctionalized aromatic ring provides a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural and physical properties, alongside available experimental and analytical methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |
| Molecular Weight | 235.01 g/mol | [1] |
| CAS Number | 517920-70-6 | [1] |
| Appearance | Pale-yellow to Yellow-brown to Orange Solid | N/A |
| Melting Point | 124-126 °C | N/A |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of similar halogenated nitroanilines. A potential synthetic route is outlined below.
Logical Synthesis Workflow
Caption: A potential two-step synthesis of this compound.
Experimental Considerations
Synthesis: The synthesis would likely involve the bromination of 2-fluoroaniline, followed by nitration. The regioselectivity of both reactions would need to be carefully controlled through the choice of reagents and reaction conditions. For the bromination step, N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane at low temperatures is a common method for the para-bromination of anilines.[2] The subsequent nitration would require a nitrating agent, such as a mixture of nitric acid and sulfuric acid, also at controlled temperatures to prevent over-nitration and side reactions.
Purification: The primary method for the purification of the solid product would be recrystallization.[3] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.[3] Common solvents to screen would include ethanol, methanol, or mixtures such as ethanol/water.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Spectroscopic Analysis
While specific spectra for this compound are not available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the electronegative fluorine and bromine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to the electronegative atoms (bromine, fluorine, and the nitro and amino groups) would exhibit characteristic chemical shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-H and C-C stretching vibrations of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide further structural information. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis.[4][5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development. Detection would typically be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Logical Analytical Workflow
Caption: A typical workflow for the analytical characterization of the compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activities or the involvement of this compound in any signaling pathways. However, the presence of the nitroaniline moiety, a common pharmacophore, suggests that this compound could be a candidate for screening in various biological assays. Halogenated anilines are known to be important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[6] Further research is required to explore the potential biological effects of this specific compound.
Safety and Handling
Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with a well-defined structure but with several of its physicochemical properties, such as boiling point, solubility, and pKa, yet to be experimentally determined and reported in the literature. This guide provides a summary of the available information and outlines the expected methodologies for its synthesis, purification, and analysis. The lack of data on its biological activity presents an opportunity for future research to explore its potential in drug discovery and other applications. Researchers and scientists are encouraged to perform the necessary experiments to fill the existing data gaps and to handle the compound with appropriate safety precautions.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-nitroaniline
CAS Number: 517920-70-6
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-nitroaniline, a halogenated and nitrated aromatic amine. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the compound's properties, a plausible synthesis protocol, expected spectral data, and its potential applications, particularly as a scaffold in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a substituted aniline with a molecular formula of C₆H₄BrFN₂O₂ and a molecular weight of 235.01 g/mol .[1][2] While specific experimental data is limited, its physical and chemical properties can be inferred from its structure and data on closely related compounds. It is expected to be a solid at room temperature with a melting point in the range of 124-126°C.[3]
| Property | Value | Source(s) |
| CAS Number | 517920-70-6 | [1] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1][2] |
| Molecular Weight | 235.01 g/mol | [1][2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Bromo-2-fluoro-6-nitro-phenylamine, 2-fluoro-4-bromo-6-nitroaniline | [1][4] |
| Melting Point | 124-126 °C | [3] |
| Appearance | Expected to be a yellow to orange crystalline solid | Inferred |
Synthesis
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 2-fluoroaniline to 4-Bromo-2-fluoroaniline
This step is based on a known procedure for the regioselective bromination of 2-fluoroaniline.[5]
-
Materials:
-
2-fluoroaniline (1.0 equivalent)
-
N-bromosuccinimide (NBS) (1.1 equivalents)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-fluoroaniline in methylene chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-bromosuccinimide in portions to the cooled solution over a period of 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir for an additional 20 minutes at 0°C.
-
Wash the reaction mixture with cold water (4 x volume of CH₂Cl₂).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude 4-bromo-2-fluoroaniline as an oil.
-
Step 2: Nitration of 4-Bromo-2-fluoroaniline to this compound
This step is a directed nitration, where the amino group directs the nitro group to the ortho position that is not occupied by the fluorine atom.
-
Materials:
-
4-bromo-2-fluoroaniline (from Step 1) (1.0 equivalent)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice/salt bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
-
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask and cool it to 0°C in an ice/salt bath.
-
Slowly add the crude 4-bromo-2-fluoroaniline from Step 1 to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).
-
Slowly add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not rise above 5-10°C.
-
After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it to obtain this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Spectroscopic Data
While experimentally obtained spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two aromatic protons. The fluorine and bromine atoms, along with the nitro and amino groups, will influence their chemical shifts.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | Doublet | 1H | Aromatic H ortho to nitro group |
| ~7.5-7.7 | Doublet | 1H | Aromatic H ortho to bromine |
| ~6.0-6.5 | Broad singlet | 2H | -NH₂ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals for the aromatic carbons, each influenced by the attached substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~145-150 | C-NH₂ | | ~140-145 | C-NO₂ | | ~135-140 (doublet, J_CF) | C-F | | ~125-130 | C-H (ortho to Br) | | ~120-125 | C-H (ortho to NO₂) | | ~110-115 | C-Br |
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the amine and nitro functional groups, as well as aromatic C-H and C-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H stretch | Primary amine (-NH₂) |
| 1580-1650 | N-H bend | Primary amine (-NH₂) |
| 1500-1560 | Asymmetric N-O stretch | Nitro group (-NO₂) |
| 1340-1380 | Symmetric N-O stretch | Nitro group (-NO₂) |
| 3000-3100 | Aromatic C-H stretch | Aromatic ring |
| 1000-1200 | C-F stretch | Fluoro group |
| 500-600 | C-Br stretch | Bromo group |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the nitro group and bromine atom. The presence of bromine will result in a characteristic M+2 isotopic pattern.
| m/z | Interpretation |
| 235/237 | [M]⁺, Molecular ion peak with bromine isotope pattern |
| 189/191 | [M-NO₂]⁺ |
| 156 | [M-Br]⁺ |
Applications in Drug Discovery
Substituted anilines, particularly halogenated and nitrated variants, are crucial building blocks in medicinal chemistry. They serve as versatile intermediates for the synthesis of complex heterocyclic structures found in many active pharmaceutical ingredients (APIs).
Role as a Kinase Inhibitor Scaffold
This compound is a potential precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.[2] Many FDA-approved kinase inhibitors feature a substituted aniline core that interacts with the ATP-binding site of the kinase. A notable example is Vandetanib, an inhibitor of VEGFR, EGFR, and RET tyrosine kinases, which is synthesized from a 4-bromo-2-fluoroaniline derivative.[6]
The functional groups on this compound offer several synthetic handles:
-
The amino group can be used for amidation or to construct heterocyclic rings.
-
The bromo group allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.
-
The nitro group can be reduced to an amine, providing another site for modification.
-
The fluoro group can enhance binding affinity and improve metabolic stability of the final drug molecule.
Experimental Workflow for Kinase Inhibitor Screening
Once a potential kinase inhibitor is synthesized from a scaffold like this compound, its efficacy must be tested. The following is a generalized workflow for screening kinase inhibitors.[7][8]
Safety and Handling
As with all halogenated and nitrated aromatic compounds, this compound should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While a specific safety data sheet (SDS) for this compound is not widely available, related compounds are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.
Conclusion
This compound (CAS 517920-70-6) is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its polysubstituted aromatic ring provides multiple reaction sites for the construction of complex molecules. While detailed experimental data for this specific compound is scarce, this guide provides a robust framework based on established chemical principles and data from analogous structures. Its potential as a scaffold for kinase inhibitors highlights its importance for researchers and drug development professionals exploring new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 4-Bromo-2-fluoro-6-nitroaniline and Its Analogs
This document is intended for researchers, scientists, and professionals in drug development, offering a detailed guide to the spectroscopic characterization (NMR, IR, MS) of the title compound and its structural analogs.
Spectroscopic Data of Analogous Compounds
To approximate the spectroscopic properties of 4-Bromo-2-fluoro-6-nitroaniline, data from structurally similar compounds are presented below. These tables summarize the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data found for 4-Bromo-2-nitroaniline and 4-Bromo-2-fluoroaniline.
Spectroscopic Data for 4-Bromo-2-nitroaniline
Table 1: NMR Data for 4-Bromo-2-nitroaniline (C₆H₅BrN₂O₂)
| Nucleus | Instrument | Chemical Shift (δ) / ppm |
| ¹³C NMR | Bruker AM-270 | Data not explicitly detailed in search results, but spectra are available for viewing.[1][2] |
Table 2: Mass Spectrometry Data for 4-Bromo-2-nitroaniline (C₆H₅BrN₂O₂)
| Technique | Key m/z Peaks | Notes |
| GC-MS | 218, 216, 170 | The peaks at m/z 216 and 218 correspond to the molecular ion [M]⁺ and its isotopic peak [M+2]⁺, characteristic of a bromine-containing compound.[2] The peak at 170 suggests a fragmentation pattern. |
Table 3: IR Spectroscopy Data for 4-Bromo-2-nitroaniline (C₆H₅BrN₂O₂)
| Technique | Key Absorptions (cm⁻¹) | Assignment |
| FTIR (KBr Pellet) | 3472, 3093 | The peak at 3472 cm⁻¹ is attributed to the N-H stretching of the amine group (NH₂).[3] The absorption at 3093 cm⁻¹ is characteristic of aromatic C-H stretching.[3] |
Spectroscopic Data for 4-Bromo-2-fluoroaniline
Table 4: NMR Data for 4-Bromo-2-fluoroaniline (C₆H₅BrFN)
| Nucleus | Instrument / Solvent | Chemical Shift (δ) / ppm |
| ¹H NMR | 400 MHz in CDCl₃ | Specific chemical shifts and coupling constants were not detailed in the search results, but spectra are available.[4] |
Table 5: IR Spectroscopy Data for 4-Bromo-2-fluoroaniline (C₆H₅BrFN)
| Technique | Notes |
| FTIR (Capillary Cell, ATR, Vapor Phase) | IR spectra are available through various techniques, indicating its characterization is well-established.[5] Specific peak assignments were not provided in the search results. |
Experimental Protocols
The following protocols are generalized methodologies for acquiring high-quality spectroscopic data for solid aromatic amines like this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[6] The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool placed in the pipette to prevent magnetic field distortions.
Data Acquisition (¹H and ¹³C NMR):
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp and symmetrical peaks.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A typical experiment involves a 1.5-second relaxation delay and 16 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. This experiment generally requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (KBr Pellet Method):
-
Grinding: Grind 1-2 mg of the solid sample with an agate mortar and pestle to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.[7]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[7]
Data Acquisition:
-
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Scan: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[8] A typical range is 4000-400 cm⁻¹.[9] The final spectrum is often an average of multiple scans (e.g., 64 scans) to improve the signal-to-noise ratio.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Sample Preparation:
-
Dissolution: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]
-
Dilution: Further dilute the stock solution to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[10]
-
Filtration: Ensure the solution is free of particulates by filtering if necessary.[10]
Data Acquisition (Electron Ionization - EI):
-
Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[11]
-
Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[12]
-
Mass Analysis: The resulting ions are accelerated into a magnetic field where they are separated based on their mass-to-charge (m/z) ratio.[11]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Spectroscopic analysis workflow from synthesis to structure confirmation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. youtube.com [youtube.com]
Solubility Profile of 4-Bromo-2-fluoro-6-nitroaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-6-nitroaniline. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the principles of chemical solubility and data from structurally analogous compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate quantitative data for their specific applications.
Introduction to this compound
This compound is a halogenated and nitrated aromatic amine. Its molecular structure, featuring a bromine atom, a fluorine atom, a nitro group, and an amino group attached to a benzene ring, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications in pharmaceutical development and materials science, as it serves as a key intermediate in the synthesis of more complex molecules. A thorough knowledge of its solubility is essential for optimizing reaction conditions, designing purification methods, and formulating products.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amino group can form hydrogen bonds with protic solvents, which should facilitate dissolution. However, the overall nonpolar character of the large, substituted benzene ring may limit high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-F, C-Br, and C-NO2 bonds of the molecule, leading to favorable dissolution. DMSO is expected to be a very good solvent. |
| Nonpolar | Toluene, Hexane | Soluble to Sparingly Soluble | The nonpolar aromatic ring will interact favorably with nonpolar solvents through London dispersion forces. Solubility is expected to be higher in toluene than in hexane due to pi-pi stacking interactions. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate the aromatic ring and the halogen substituents. |
| Aqueous Solutions | Water | Insoluble | The large, hydrophobic nature of the molecule, conferred by the benzene ring and halogen atoms, is expected to significantly outweigh the hydrophilic contributions of the amino and nitro groups, leading to very low water solubility. |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for the gravimetric determination of the solubility of a solid organic compound like this compound in various organic solvents. This method is reliable for generating precise quantitative solubility data.
Materials:
-
This compound (high purity)
-
A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of labeled glass vials, one for each solvent to be tested. The presence of undissolved solid is necessary to ensure saturation.
-
Add a known volume (e.g., 5.0 mL) of the respective solvent to each vial.
-
Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant from each vial using a pipette.
-
Immediately filter the collected supernatant using a syringe filter into a pre-weighed vial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vials containing the filtered saturated solutions in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken to avoid decomposition of the solute.
-
Once the solvent has fully evaporated, place the vials in a desiccator to remove any residual moisture.
-
Weigh the vials containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
The solubility can then be calculated in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtered aliquot in mL) * 100
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, a qualitative assessment based on its molecular structure provides valuable guidance for its use in research and development. The compound is predicted to be soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic solvents, and poorly soluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The generation and publication of such data would be a valuable contribution to the scientific community.
Unraveling the Thermal Profile of 4-Bromo-2-fluoro-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoro-6-nitroaniline is a halogenated nitroaniline derivative with potential applications in pharmaceutical and materials science. Understanding its thermal stability and decomposition characteristics is paramount for safe handling, processing, and storage, as well as for predicting its behavior in various applications. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon available data for the compound and its structural analogs. Due to the limited publicly available experimental data for this specific molecule, this guide also outlines generalized experimental protocols for its thermal analysis and discusses potential decomposition pathways based on the known chemistry of related nitroaromatic compounds.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. The melting point is a critical parameter for assessing thermal stability, as decomposition often occurs at temperatures near or above the melting point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrFN₂O₂ | N/A |
| Molecular Weight | 235.01 g/mol | N/A |
| Appearance | Pale-yellow to Yellow-brown to Orange Solid | [1] |
| Melting Point | 124-126 °C | [2] |
| Purity | 98% | [1] |
| Storage Temperature | Refrigerator | [1] |
Thermal Stability and Decomposition Analysis
For instance, the presence of a nitro group ortho to the amino group can lead to intramolecular interactions that influence the decomposition mechanism. Studies on other ortho-nitroanilines suggest that decomposition can proceed through a cyclic intermediate. The onset of decomposition for o-nitroaniline is reported to be around 225 °C. The presence of halogen substituents (bromine and fluorine) on the aromatic ring can further impact the thermal stability, potentially by altering the electron density of the ring and the strength of the C-NO₂ bond.
It is anticipated that the decomposition of this compound would be an exothermic process, releasing a significant amount of energy. The hazardous decomposition products likely include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HF), and other toxic gases.
Proposed General Decomposition Pathway
A logical relationship for the potential thermal decomposition of this compound can be visualized. The initial step is likely the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatic compounds. This is followed by a cascade of secondary reactions.
Caption: Proposed general decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to identify and quantify the enthalpy of any exothermic decomposition events.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting and any decomposition exotherms.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the TGA curve to determine the initial decomposition temperature (the temperature at which significant mass loss begins) and the temperatures for various percentages of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound.
References
purity analysis of 4-Bromo-2-fluoro-6-nitroaniline
An In-depth Technical Guide on the Purity Analysis of 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is critical for the safety, efficacy, and quality of the final drug product. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to facilitate a clear understanding of the purity analysis process.
Introduction
This compound is a substituted aniline derivative that serves as a versatile building block in the synthesis of various biologically active molecules. The presence of bromo, fluoro, and nitro groups on the aniline ring provides multiple reaction sites for developing novel compounds. Given its role in drug development, stringent purity control is essential to prevent the incorporation of potentially toxic or reactive impurities into the final active pharmaceutical ingredient (API). This guide details a multi-pronged analytical approach to comprehensively assess the purity of this compound and identify potential process-related impurities.
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis. HPLC is ideal for quantifying the main component and non-volatile impurities, while GC-MS is effective for identifying volatile or semi-volatile impurities. NMR spectroscopy provides structural confirmation of the primary compound and can detect impurities with different chemical structures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for purity determination due to its high resolution and sensitivity. A reversed-phase HPLC method with UV detection is generally suitable for analyzing aromatic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities that may be present from the synthesis process. The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the main component and for detecting and quantifying impurities. The chemical shifts and coupling constants provide detailed information about the molecular structure. While not a primary tool for routine purity checks, it is crucial for reference standard characterization and for identifying structurally similar impurities.[2][3]
Data Presentation
Clear and concise data presentation is crucial for interpreting analytical results. The following tables summarize typical quantitative data obtained from the purity analysis of a batch of this compound.
Table 1: HPLC Purity Analysis Results
| Component | Retention Time (min) | Peak Area (%) | Specification |
| This compound | 8.5 | 99.8 | ≥ 99.5% |
| Impurity A | 6.2 | 0.1 | ≤ 0.2% |
| Impurity B | 9.1 | 0.05 | ≤ 0.1% |
| Unknown Impurities | - | 0.05 | ≤ 0.1% each |
| Total Impurities | - | 0.2 | ≤ 0.5% |
Table 2: GC-MS Impurity Profile
| Impurity | Retention Time (min) | Proposed Structure | Content (ppm) |
| Isomeric Impurity | 12.3 | 2-Bromo-4-fluoro-6-nitroaniline | 50 |
| Starting Material | 7.8 | 2-fluoro-4-bromoaniline | 100 |
| Over-brominated Species | 15.1 | Dibromo-fluoro-nitroaniline | 25 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC Method for Purity Determination
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity using the area normalization method.
GC-MS Method for Impurity Identification
Objective: To identify potential volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data analysis software with a mass spectral library.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Inlet Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 40-450 amu
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
NMR Spectroscopy for Structural Confirmation
Objective: To confirm the structure of this compound and identify any major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Nuclei: ¹H and ¹³C
-
Temperature: 25 °C
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the peaks. Compare the chemical shifts and coupling patterns with the expected structure of this compound and known impurity profiles.
Visualizations
Diagrams illustrating the experimental workflows provide a clear and logical representation of the analytical processes.
References
Synthesis of 4-Bromo-2-fluoro-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Bromo-2-fluoro-6-nitroaniline, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic route involves a two-step process commencing with the bromination of 2-fluoroaniline to yield 4-bromo-2-fluoroaniline, followed by a regioselective nitration to afford the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step is the bromination of 2-fluoroaniline at the para-position to the amino group, yielding 4-bromo-2-fluoroaniline. The subsequent step involves the selective nitration of this intermediate at the ortho-position to both the amino and fluoro groups.
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of 4-Bromo-2-fluoroaniline
The first step involves the regioselective bromination of 2-fluoroaniline. Several methods have been reported for this transformation, with the use of N-bromosuccinimide (NBS) in a chlorinated solvent being a common and effective approach.
Experimental Protocol: Bromination of 2-Fluoroaniline
Materials:
-
2-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Methylene chloride (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-fluoroaniline (1.0 equivalent) in methylene chloride is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Solid N-bromosuccinimide (approximately 1.05 to 1.1 equivalents) is added portion-wise to the stirred solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 20-30 minutes at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 4-bromo-2-fluoroaniline. The crude product can be further purified by column chromatography or distillation if necessary.
Quantitative Data for Bromination
| Parameter | Value |
| Starting Material | 2-Fluoroaniline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Methylene Chloride |
| Reaction Temperature | 0°C |
| Crude Product Yield | 91% (as reported for a similar procedure)[1] |
| Purity (HPLC) | 96% (as reported for a similar procedure)[1] |
Step 2: Synthesis of this compound
The second and final step is the nitration of the intermediate, 4-bromo-2-fluoroaniline. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the amino and fluoro groups guide the nitro group to the desired position.
Experimental Protocol: Nitration of 4-Bromo-2-fluoroaniline
Materials:
-
4-Bromo-2-fluoroaniline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, concentrated sulfuric acid is added.
-
4-Bromo-2-fluoroaniline (1.0 equivalent) is added slowly to the sulfuric acid while maintaining the temperature below 10°C.
-
A pre-cooled mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid is added dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for an additional 1-2 hours.
-
The reaction mixture is then carefully poured onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Quantitative Data for Nitration
| Parameter | Value |
| Starting Material | 4-Bromo-2-fluoroaniline |
| Reagents | Nitric Acid, Sulfuric Acid |
| Reaction Temperature | 0-10°C |
| Expected Yield | High (Specific yield not found in literature) |
| Purity | High after recrystallization |
Experimental Workflow Visualization
Caption: Detailed workflow for the synthesis of this compound.
Spectroscopic Data of Intermediates and Final Product
4-Bromo-2-fluoroaniline
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.16 (dd, J=10.4, 2.0 Hz, 1H), 7.06 (m, 1H), 6.66 (t, J=9.6 Hz, 1H), 3.69 (br s, 2H).[1] |
| ¹³C NMR (CDCl₃) | δ 151.4, 133.8, 127.4, 118.7, 117.8, 108.9.[1] |
| Mass Spectrum (EI) | m/z: 188.96 (M⁺), 190.96 (M⁺+2).[1] |
This compound
| Spectroscopy | Expected Data |
| ¹H NMR | Signals corresponding to the two aromatic protons and the amine protons, with coupling patterns influenced by the fluorine, bromine, and nitro groups. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the substituents. The carbon bearing the fluorine will show a characteristic C-F coupling. |
| IR (KBr) | Characteristic peaks for N-H stretching of the primary amine, aromatic C-H stretching, C=C stretching of the aromatic ring, asymmetric and symmetric stretching of the nitro group, and C-Br and C-F stretching. |
| Mass Spectrum (EI) | A molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic M+2 peak due to the bromine isotope. |
This technical guide provides a comprehensive overview of the synthesis of this compound, offering detailed protocols and data to aid researchers in its preparation. The presented two-step synthetic route is a reliable method for obtaining this important chemical intermediate.
References
In-Depth Technical Guide: Chemical Safety and Hazards of CAS 517920-70-6 (4-Bromo-2-fluoro-6-nitroaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical safety and hazard information for CAS 517920-70-6, chemically identified as 4-Bromo-2-fluoro-6-nitroaniline. This compound is a key intermediate in various synthetic processes, particularly in the development of pharmaceuticals and advanced materials. Understanding its safety profile is paramount for ensuring safe handling and experimental use in a laboratory setting.
Chemical Identification and Properties
| Parameter | Value |
| CAS Number | 517920-70-6 |
| Chemical Name | This compound |
| Synonyms | 4-Bromo-2-fluoro-6-nitro-phenylamine |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 75 - 79 °C |
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | 3 | Toxic in contact with skin. |
| Acute Toxicity, Inhalation | 3 | Toxic if inhaled. |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | Very toxic to aquatic life with long lasting effects. |
GHS Hazard Pictograms:
Signal Word: Danger
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the chemical's stability.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Immediately change contaminated clothing.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[1]
-
The compound may be light-sensitive and air-sensitive; store under an inert gas atmosphere if possible.[1]
First-Aid Measures
In case of exposure, immediate medical attention is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Call a physician immediately.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[1]
-
Methods for Cleaning Up: Sweep up and shovel. Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations. Keep in suitable, closed containers for disposal.[1]
Experimental Use and Applications
This compound is primarily utilized as a key building block in organic synthesis. Its functional groups—bromo, fluoro, nitro, and amino—provide multiple reaction sites for constructing more complex molecules.
Pharmaceutical Development: This compound serves as an important intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of anti-cancer agents.[3] The presence of the nitro group and halogen atoms can be crucial for the biological activity of the final drug molecule.
Material Science: It is also used in the creation of specialized polymers and materials where the unique electronic properties conferred by its substituents are advantageous.
Caption: Generalized workflow for the use of this compound in synthesis.
Toxicological Information
Detailed quantitative toxicological data for this compound is limited. However, based on the GHS classification from supplier information for this and structurally related compounds, the following effects are anticipated:
-
Acute Toxicity: Harmful if swallowed and toxic if inhaled or in contact with skin.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity: May cause respiratory irritation upon single exposure and may cause damage to organs through prolonged or repeated exposure.
Ecological Information
This chemical is classified as very toxic to aquatic life with long-lasting effects.[1] It should not be released into the environment.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.
Regulatory Information
It is the responsibility of the user to be aware of and comply with all applicable regulations regarding the handling and use of this chemical.
Conclusion
This compound (CAS 517920-70-6) is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While it is a valuable intermediate in research and development, particularly in the pharmaceutical industry, its potential for acute toxicity, irritation, and environmental harm necessitates the use of appropriate personal protective equipment and engineering controls. Researchers and drug development professionals must consult the most up-to-date Safety Data Sheet from their supplier and perform a thorough risk assessment before use.
Below is a logical diagram illustrating the relationship between the chemical's properties and the necessary safety precautions.
Caption: Relationship between hazards and safety precautions for this compound.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-nitroaniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-6-nitroaniline is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups alongside a reactive bromine atom and an amino group, makes it a versatile scaffold for the construction of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapies such as kinase inhibitors.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for its use in synthetic chemistry and drug design.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |
| Molecular Weight | 235.01 g/mol | [1] |
| CAS Number | 517920-70-6 | [2] |
| Appearance | Not specified, likely a crystalline solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
Experimental Protocol: Regioselective Bromination of 2-Fluoro-6-nitroaniline
This procedure is adapted from established methods for the bromination of anilines.[3]
Materials:
-
2-Fluoro-6-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-6-nitroaniline (1.0 eq) in a mixture of acetonitrile and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is a valuable starting material for the synthesis of heterocyclic compounds, most notably benzimidazoles, which are privileged scaffolds in the design of kinase inhibitors.[4][5] Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7]
Experimental Protocol: Synthesis of a Substituted Benzimidazole
The following is a general protocol for the synthesis of a benzimidazole derivative from this compound, which can then be further functionalized.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture and concentrate the solvent to obtain the crude diamine intermediate.
Step 2: Cyclocondensation to Form the Benzimidazole Ring
-
Dissolve the crude diamine intermediate in a suitable solvent such as acetic acid or ethanol.
-
Add a carboxylic acid or an aldehyde (1.0 eq) to the solution.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude benzimidazole.
-
Purify by recrystallization or column chromatography.
Analytical Characterization
The purity and identity of this compound and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC-UV | Purity assessment and quantification | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at a relevant wavelength (e.g., 254 nm).[8] |
| LC-MS | Purity assessment and molecular weight confirmation | Coupled with HPLC, provides mass-to-charge ratio of the analyte and impurities.[8] |
| ¹H and ¹³C NMR | Structural elucidation | Provides information on the chemical environment of hydrogen and carbon atoms in the molecule.[9][10] |
| FTIR Spectroscopy | Identification of functional groups | Reveals the presence of characteristic vibrational frequencies for groups like N-H, C-F, C-Br, and NO₂. |
Signaling Pathways and Experimental Workflows
The primary utility of this compound in drug discovery is as a precursor for kinase inhibitors. The following diagrams illustrate the synthetic workflow and the targeted biological pathway.
Caption: Synthetic workflow for the preparation of a kinase inhibitor from this compound.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor synthesized from this compound.
Conclusion
This compound is a strategically important building block for the synthesis of high-value compounds in the pharmaceutical industry. Its pre-functionalized scaffold allows for efficient and modular construction of complex molecules, particularly benzimidazole-based kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug discovery and development. The methodologies and workflows presented in this guide provide a solid foundation for the effective utilization of this versatile chemical intermediate in the pursuit of novel therapeutics.
References
- 1. This compound [chemicalbook.com]
- 2. This compound [oakwoodchemical.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 4-Bromo-2-fluoro-6-nitroaniline. This versatile starting material, featuring a unique substitution pattern of bromo, fluoro, and nitro groups, serves as a valuable building block in the development of a variety of therapeutic agents, including kinase inhibitors and antiviral compounds. The strategic placement of these functional groups allows for selective chemical transformations, providing a platform for the construction of complex molecular architectures.
The protocols outlined below focus on two primary transformations of this compound: the synthesis of a benzimidazole intermediate and a cyano-substituted aniline intermediate. These scaffolds are prevalent in numerous clinically approved drugs and investigational candidates.
Key Pharmaceutical Intermediates and Synthetic Pathways
Two principal synthetic pathways for the derivatization of this compound are highlighted:
-
Reductive Cyclization to form 5-Bromo-3-fluoro-1H-benzimidazole: This pathway involves the initial reduction of the nitro group to an amine, followed by a cyclization reaction with a one-carbon source to construct the imidazole ring. Benzimidazoles are a common motif in a wide range of pharmaceuticals, including proton pump inhibitors and anthelmintics.
-
Diazotization and Cyanation to yield 4-Amino-5-bromo-3-fluorobenzonitrile: This transformation proceeds via a Sandmeyer-type reaction, where the aniline is converted to a diazonium salt and subsequently displaced by a cyanide group. Aromatic nitriles are important intermediates in the synthesis of various nitrogen-containing heterocycles and other functional groups in drug molecules.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-fluoro-1H-benzimidazole
This protocol details a two-step synthesis of the benzimidazole intermediate.
Step 1: Reduction of this compound to 4-Bromo-2-fluoro-1,6-diaminobenzene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 235.01 | 10 | 2.35 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 50 | 11.28 g |
| Ethanol (EtOH) | 46.07 | - | 50 mL |
| Sodium hydroxide (NaOH), 2M solution | 40.00 | - | As needed |
| Ethyl acetate (EtOAc) | 88.11 | - | 100 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
To a stirred solution of this compound (2.35 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add tin(II) chloride dihydrate (11.28 g, 50 mmol).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully add 2M sodium hydroxide solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2-fluoro-1,6-diaminobenzene.
Expected Yield: 85-95%
Step 2: Cyclization to 5-Bromo-3-fluoro-1H-benzimidazole
Procedure:
-
The crude 4-Bromo-2-fluoro-1,6-diaminobenzene from the previous step is dissolved in formic acid (20 mL).
-
The reaction mixture is heated to reflux for 2-4 hours.
-
After cooling, the excess formic acid is removed under reduced pressure.
-
The residue is triturated with a saturated sodium bicarbonate solution, and the resulting solid is collected by filtration, washed with water, and dried to afford 5-Bromo-3-fluoro-1H-benzimidazole.
Expected Yield: 70-85%
Protocol 2: Synthesis of 4-Amino-5-bromo-3-fluorobenzonitrile
This protocol outlines the synthesis of a key aminobenzonitrile intermediate via a Sandmeyer-type reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromo-2-fluoro-1,6-diaminobenzene | 205.03 | 10 | 2.05 g |
| Hydrochloric acid (HCl), concentrated | 36.46 | - | 10 mL |
| Sodium nitrite (NaNO₂) | 69.00 | 11 | 0.76 g |
| Copper(I) cyanide (CuCN) | 89.56 | 12 | 1.07 g |
| Sodium cyanide (NaCN) | 49.01 | 24 | 1.18 g |
| Water (H₂O) | 18.02 | - | As needed |
| Ethyl acetate (EtOAc) | 88.11 | - | 150 mL |
Procedure:
-
Prepare a solution of 4-Bromo-2-fluoro-1,6-diaminobenzene (2.05 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) to the cooled aniline solution, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.07 g, 12 mmol) and sodium cyanide (1.18 g, 24 mmol) in water (20 mL).
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a sodium carbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Amino-5-bromo-3-fluorobenzonitrile.
Expected Yield: 50-70%
Summary of Quantitative Data
| Intermediate | Starting Material | Key Reagents | Solvent(s) | Reaction Time (h) | Yield (%) |
| 5-Bromo-3-fluoro-1H-benzimidazole | This compound | 1. SnCl₂·2H₂O2. Formic acid | Ethanol, Formic acid | 4-6 | 60-80 (overall) |
| 4-Amino-5-bromo-3-fluorobenzonitrile | This compound | 1. SnCl₂·2H₂O2. NaNO₂, HCl3. CuCN | Ethanol, Water | 3-5 | 40-65 (overall) |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are approximate and may vary depending on reaction conditions and purification methods.
Application Notes: Synthesis of Benzimidazole-Based Fungicides Utilizing 4-Bromo-2-fluoro-6-nitroaniline
Introduction
4-Bromo-2-fluoro-6-nitroaniline is a key intermediate in the synthesis of various agrochemicals, particularly fungicides.[1] Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups and a reactive bromo moiety, makes it a versatile building block for creating complex heterocyclic structures with potent biological activity. This document outlines the application of this compound in the synthesis of a novel benzimidazole-based fungicide, a class of agrochemicals widely used to control a range of plant fungal diseases.[2][3]
The synthetic strategy hinges on the reductive cyclization of the ortho-nitroaniline functionality. The nitro group is first reduced to an amine, creating an in-situ ortho-diamine, which then undergoes condensation and cyclization with a suitable one-carbon synthon (e.g., formic acid or an aldehyde) to form the benzimidazole ring system.[4] The bromine and fluorine substituents on the benzene ring are retained in the final product, contributing to its overall efficacy and physicochemical properties.
Core Synthesis Pathway
The primary application of this compound in this context is its conversion to a substituted benzimidazole, a core scaffold in many commercial fungicides. The overall transformation can be depicted as a two-step process:
-
Reductive Cyclization: The nitro group of this compound is reduced in the presence of a reducing agent and a one-carbon source. This leads to the formation of the benzimidazole ring.
-
Functionalization (Optional): The resulting benzimidazole can be further functionalized, for example, by N-alkylation or by leveraging the bromine atom for cross-coupling reactions to introduce additional diversity and modulate biological activity.
References
- 1. 2-BROMO-4-FLUORO-6-NITROANILINE [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 4-Bromo-2-fluoro-6-nitroaniline as a Versatile Building Block for Advanced Dye Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of azo dyes derived from the versatile building block, 4-Bromo-2-fluoro-6-nitroaniline. This compound serves as a valuable intermediate in the production of a wide range of dyes, particularly disperse dyes for synthetic fibers.[1] The strategic placement of bromo, fluoro, and nitro groups on the aniline ring allows for the fine-tuning of the resulting dye's color, stability, and fastness properties.
The protocols outlined below are based on established methodologies for the synthesis of azo dyes and have been adapted for the use of this compound. While specific quantitative data for dyes derived from this exact precursor is not extensively available in public literature, the provided data is representative of dyes with similar structural motifs.
Key Applications
Azo dyes synthesized from this compound are anticipated to be highly effective as disperse dyes for coloring synthetic textiles such as polyester and nylon. The presence of the halogen and nitro functional groups can enhance the lightfastness and sublimation fastness of the dyes, making them suitable for applications requiring high durability. Furthermore, the unique electronic properties imparted by the substituents may lead to dyes with applications in specialized fields such as materials science and as functional dyes.
Experimental Protocols
The synthesis of azo dyes from this compound is a two-step process involving:
-
Diazotization: The conversion of the primary aromatic amine group of this compound into a diazonium salt.
-
Azo Coupling: The reaction of the diazonium salt with a suitable coupling component (an electron-rich aromatic compound such as a phenol, naphthol, or aromatic amine) to form the azo dye.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound, a critical intermediate for the synthesis of azo dyes.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, carefully add this compound (1.0 equivalent) to a cooled (0-5 °C) solution of concentrated sulfuric acid or hydrochloric acid in water. Stir the mixture until a fine suspension is obtained.
-
Maintain the temperature of the mixture between 0 and 5 °C using an ice bath.
-
Prepare a solution of sodium nitrite (1.0-1.2 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the suspension of the amine salt while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
-
To remove any excess nitrous acid, a small amount of urea can be added until the solution no longer gives a positive test with starch-iodide paper.
-
The resulting clear solution of the diazonium salt should be kept cold and used immediately in the subsequent coupling reaction.
Safety Precaution: Diazonium salts can be explosive when dry. Always handle them in solution and at low temperatures.
Protocol 2: Azo Coupling Reaction
This protocol describes the general procedure for coupling the diazonium salt of this compound with a generic coupling component.
Materials:
-
Cold diazonium salt solution from Protocol 1
-
Coupling component (e.g., 2-naphthol, N,N-dimethylaniline, etc.) (1.0 equivalent)
-
Sodium Hydroxide (for phenolic couplers) or Sodium Acetate (for amine couplers)
-
Appropriate solvent (e.g., water, ethanol, acetic acid)
-
Ice
Procedure:
-
Prepare a solution of the coupling component in an appropriate solvent.
-
For phenolic coupling components (e.g., 2-naphthol), dissolve in an aqueous solution of sodium hydroxide.
-
For aromatic amine coupling components (e.g., N,N-dimethylaniline), dissolve in a suitable solvent, and a buffer like sodium acetate may be added.
-
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with continuous and efficient stirring.
-
The pH of the reaction mixture should be maintained in the appropriate range for the specific coupling component (typically alkaline for phenols and weakly acidic to neutral for amines) by the addition of sodium hydroxide or sodium acetate solution.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye thoroughly with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Dry the purified dye in a vacuum oven at a moderate temperature.
Data Presentation
The following tables summarize representative quantitative data for azo dyes synthesized from precursors structurally similar to this compound. This data is intended to provide an indication of the expected properties of dyes derived from the target compound.
Table 1: Representative Physicochemical Properties of Azo Dyes
| Dye ID | Coupling Component | Molecular Formula (Illustrative) | Molecular Weight ( g/mol ) (Illustrative) | Color | Yield (%) (Illustrative) | Melting Point (°C) (Illustrative) |
| Dye-1 | 2-Naphthol | C₁₆H₈BrFN₄O₄ | 435.17 | Deep Red | 85-95 | >250 |
| Dye-2 | N,N-Dimethylaniline | C₁₄H₁₁BrFN₅O₂ | 396.18 | Bright Orange | 80-90 | 210-215 |
| Dye-3 | Phenol | C₁₂H₇BrFN₃O₃ | 356.11 | Yellow | 88-96 | 195-200 |
| Dye-4 | Resorcinol | C₁₂H₇BrFN₃O₄ | 372.11 | Brown | 82-90 | >280 |
Disclaimer: The yields and melting points are illustrative and can vary based on the specific reaction conditions and the purity of the final product.
Table 2: Representative Spectroscopic and Fastness Properties of Azo Dyes
| Dye ID | λmax (nm) in DMF (Illustrative) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Illustrative) | Light Fastness (Blue Scale, 1-8) (Illustrative) | Wash Fastness (Grey Scale, 1-5) (Illustrative) | Sublimation Fastness (Grey Scale, 1-5) (Illustrative) |
| Dye-1 | 480-520 | 25,000 - 35,000 | 6-7 | 4-5 | 4-5 |
| Dye-2 | 450-480 | 30,000 - 40,000 | 6 | 4 | 4 |
| Dye-3 | 400-430 | 20,000 - 30,000 | 5-6 | 4-5 | 4 |
| Dye-4 | 430-460 | 22,000 - 32,000 | 6 | 4 | 4-5 |
Disclaimer: The spectroscopic and fastness data are representative values for disperse azo dyes with similar structures. Actual values for dyes derived from this compound would need to be determined experimentally.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis of azo dyes from this compound.
Caption: Workflow for the diazotization of this compound.
Caption: General workflow for the azo coupling reaction and purification.
Caption: Logical relationship from building block to final application.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 4-Bromo-2-fluoro-6-nitroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its activated aromatic system, which allows for the introduction of a variety of functional groups. The presence of two electron-withdrawing groups (nitro and fluoro) and a good leaving group (bromo) makes this molecule highly susceptible to nucleophilic attack.
Principle of the Reaction
The reactions of this compound with nucleophiles proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the bromine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho and para nitro and fluoro substituents.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.
Due to the strong activation by the nitro and fluoro groups, these reactions can often be carried out under relatively mild conditions. The regioselectivity of the reaction is primarily directed at the carbon bearing the bromine atom.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with common classes of nucleophiles. These protocols are based on established procedures for similar activated aryl halides and should be considered as starting points for optimization.
Reaction with Amine Nucleophiles
This reaction is widely used to synthesize various N-substituted aniline derivatives, which are common scaffolds in pharmacologically active molecules.
General Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., aprotic polar solvents like DMF, DMSO, or NMP, or an alcohol like ethanol or isopropanol) is added the amine nucleophile (1.0-2.0 eq.).
-
A base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine) (1.5-3.0 eq.) is added to the mixture.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Morpholine | 2-Fluoro-6-nitro-4-(morpholino)aniline | K2CO3, DMF, 80 °C, 6 h | 85-95 (estimated) |
| Piperidine | 2-Fluoro-6-nitro-4-(piperidin-1-yl)aniline | Et3N, EtOH, reflux, 8 h | 80-90 (estimated) |
| Aniline | N1-(2-Fluoro-6-nitrophenyl)benzene-1,4-diamine | Pd catalyst, ligand, base, toluene, 100 °C, 12 h | 70-85 (estimated) |
Experimental Workflow for Reaction with Amines:
Workflow for amination reaction.
Reaction with Alkoxide Nucleophiles
This method is useful for the synthesis of alkoxy-substituted anilines, which are precursors to various dyes and pharmaceutical compounds.
General Protocol:
-
To a solution of the corresponding alcohol (as solvent or in an inert solvent like THF or DMF) is added a strong base (e.g., NaH, Na, or K) to generate the alkoxide in situ.
-
This compound (1.0 eq.) is then added to the solution of the alkoxide.
-
The reaction mixture is stirred at a temperature ranging from room temperature to the reflux temperature of the solvent, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of NH4Cl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Data Presentation:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Sodium Methoxide | 4-Methoxy-2-fluoro-6-nitroaniline | NaOMe in MeOH, reflux, 4 h | 90-98 (estimated) |
| Sodium Ethoxide | 4-Ethoxy-2-fluoro-6-nitroaniline | NaOEt in EtOH, reflux, 6 h | 88-95 (estimated) |
| Sodium tert-butoxide | 4-(tert-Butoxy)-2-fluoro-6-nitroaniline | NaOtBu in THF, 60 °C, 12 h | 75-85 (estimated) |
Logical Relationship for Alkoxide Reaction:
Reaction with alkoxides.
Reaction with Thiol Nucleophiles
The reaction with thiols introduces a sulfur linkage, which is a key feature in many biologically active compounds and functional materials.
General Protocol:
-
To a solution of the thiol (1.0-1.2 eq.) in a polar aprotic solvent (e.g., DMF, DMSO) is added a base (e.g., K2CO3, Cs2CO3, or NaH) (1.5-2.0 eq.) to generate the thiolate.
-
This compound (1.0 eq.) is added to the mixture.
-
The reaction is stirred at a temperature ranging from room temperature to 100 °C and monitored by TLC or LC-MS.
-
After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Thiophenol | 2-Fluoro-6-nitro-4-(phenylthio)aniline | K2CO3, DMF, 60 °C, 5 h | 85-95 (estimated) |
| Benzyl mercaptan | 4-(Benzylthio)-2-fluoro-6-nitroaniline | NaH, THF, RT, 10 h | 80-90 (estimated) |
| Ethanethiol | 4-(Ethylthio)-2-fluoro-6-nitroaniline | Cs2CO3, CH3CN, 50 °C, 7 h | 82-92 (estimated) |
Signaling Pathway Analogy for Thiol Reaction:
Thiol reaction pathway.
Applications in Drug Development
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of therapeutic agents. The ability to introduce diverse functionalities allows for the fine-tuning of physicochemical properties and biological activities. For instance, substituted anilines are core structures in many kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The thioether and ether linkages are also prevalent in various pharmaceuticals, contributing to their binding affinity and metabolic stability.
Safety Precautions
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific compounds used.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for conducting Suzuki coupling reactions with 4-Bromo-2-fluoro-6-nitroaniline, a versatile building block in medicinal chemistry and materials science. The presence of electron-withdrawing fluoro and nitro groups, along with the sterically accessible bromine atom, makes this substrate particularly interesting for the synthesis of complex biaryl compounds. While a specific protocol for this exact substrate is not extensively documented, the following methodologies are based on well-established procedures for structurally similar ortho-substituted and electron-deficient bromoanilines.[1] Aryl bromides with electron-withdrawing groups generally exhibit higher reactivity in Suzuki coupling reactions.[2]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.
Experimental Protocols
Based on successful Suzuki couplings of related ortho-bromoanilines and nitro-substituted aryl bromides, the following protocol is recommended for the reaction of this compound with various arylboronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataCXium A Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, in a 4:1 to 10:1 ratio, 5 mL total volume) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of various bromoanilines and related substrates, which can serve as a reference for expected yields with this compound.
Table 1: Representative Reaction Conditions and Yields for Suzuki Coupling of Bromoanilines and Related Compounds
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Phenylboronic acid | CataCXium A Pd G3 (5) | K₃PO₄ (2) | 2-MeTHF | 100 | 18 | 91 | |
| 2 | 2-Bromo-4-nitroaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF/H₂O | 100 | 12 | 85 | [3] |
| 3 | 4-Bromo-2-methylaniline derivative | 3-Chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | Dioxane | 90 | 12 | 44 | [4] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ catalyst (1) | K₂CO₃ (2) | H₂O/Toluene | 100 | 24 | >95 | [5] |
| 5 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 90 | [6] |
| 6 | N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane | 100 | 12 | 83 | [7] |
Note: Yields are for isolated products and may vary depending on the specific substrates and reaction scale.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed α-Arylation of Nitroalkanes with Aryl Fluorosulfonates for Convenient Access to α-Arylated Nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-bromo-2-fluoro-6-nitroaniline as a versatile starting material for the synthesis of various heterocyclic compounds, particularly benzimidazoles and quinoxalines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
This compound is a key building block for the synthesis of diverse heterocyclic systems. The presence of ortho-amino and nitro groups allows for a straightforward synthetic strategy involving the reduction of the nitro functionality to an amine, followed by cyclization with appropriate reagents. The bromo and fluoro substituents on the aromatic ring provide opportunities for further functionalization and can significantly influence the biological activity of the final compounds. Benzimidazole and quinoxaline derivatives, for instance, are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2][3] Halogenated phenazines have also shown potent antibacterial and biofilm-eradicating activities.[4][5]
General Synthetic Strategy
The primary synthetic route involves a two-step process. The first step is the reduction of the nitro group in this compound to an amino group, yielding the corresponding ortho-phenylenediamine derivative. This intermediate is then subjected to a cyclization-condensation reaction with a suitable electrophile to form the desired heterocyclic ring system.
Caption: General synthetic workflow from this compound.
Application Note 1: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][6] The synthesis of novel bromo- and fluoro-substituted benzimidazoles from this compound can lead to the discovery of new therapeutic agents.
Experimental Protocol: Synthesis of 7-Bromo-5-fluoro-1H-benzimidazole
This protocol describes the synthesis of 7-bromo-5-fluoro-1H-benzimidazole via a two-step process involving the reduction of this compound followed by cyclization with formic acid.
Step 1: Synthesis of 4-Bromo-6-fluoro-1,2-phenylenediamine
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a 10 M NaOH solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude diamine, which can be used in the next step without further purification.
-
Step 2: Synthesis of 7-Bromo-5-fluoro-1H-benzimidazole
-
Materials:
-
4-Bromo-6-fluoro-1,2-phenylenediamine (from Step 1)
-
Formic acid (88%)
-
Water
-
Ammonium hydroxide solution (NH₄OH)
-
-
Procedure:
-
To the crude 4-bromo-6-fluoro-1,2-phenylenediamine (1.0 eq), add an excess of 88% formic acid.
-
Heat the mixture at reflux for 3-4 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Neutralize the solution with an ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 7-bromo-5-fluoro-1H-benzimidazole.
-
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Regioselective Nitration of 4-Bromo-2-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The nitration of substituted anilines is a cornerstone of synthetic organic chemistry, providing crucial intermediates for the pharmaceutical, agrochemical, and dye industries. The resulting nitroanilines are versatile precursors for further functionalization, often serving as building blocks in the synthesis of complex heterocyclic compounds. 4-bromo-2-fluoroaniline is an important starting material, and its nitration leads to key intermediates like 4-bromo-2-fluoro-6-nitroaniline, which is utilized in the development of various biologically active molecules.[1]
Direct nitration of anilines using standard nitrating agents like a mixture of nitric and sulfuric acid is often problematic. The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion. This deactivates the aromatic ring towards electrophilic substitution and directs the incoming nitro group primarily to the meta-position.[2] Furthermore, the aniline ring is susceptible to oxidation by nitric acid, leading to undesired byproducts and reduced yields.[3]
To overcome these challenges, a common and effective strategy involves the protection of the amino group, typically through acetylation.[2][4][5] The resulting acetanilide is less basic and the acetyl group is an ortho-, para-director. This allows for the regioselective nitration of the aromatic ring. The protecting group can then be easily removed via hydrolysis to yield the desired nitrated aniline.[4][5] This protocol details the three-step process for the nitration of 4-bromo-2-fluoroaniline: protection (acetylation), nitration, and deprotection (hydrolysis).
Safety Precautions
All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.[3][6]
-
Aniline Derivatives: 4-bromo-2-fluoroaniline is toxic and can be absorbed through the skin. Handle with care and avoid inhalation or direct contact.[2][6]
-
Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents.[3][7] They can cause severe chemical burns upon contact. Handle with extreme caution. Nitric acid can react violently with organic compounds, and nitration reactions are highly exothermic and can pose an explosion hazard if not properly controlled.[3]
-
Reaction Quenching: The addition of the reaction mixture to ice/water must be done slowly and carefully to manage the exothermic release of heat.
-
Emergency Equipment: An emergency eyewash and safety shower must be readily accessible.[3][7] Have spill containment kits and appropriate neutralizing agents (e.g., sodium bicarbonate) available.
Experimental Workflow
Caption: A workflow diagram illustrating the four main stages for the nitration of 4-bromo-2-fluoroaniline.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for each step of the synthesis. Note that yields and reaction times are representative and may vary based on the specific reaction scale and conditions.
| Step | Reaction | Key Reagents | Temperature (°C) | Typical Time (hours) | Typical Yield (%) |
| 1 | Protection | Acetic Anhydride | Reflux (~118°C) | 2 - 3 | 90 - 95 |
| 2 | Nitration | HNO₃ / H₂SO₄ | 0 - 10 | 2 - 4 | 75 - 85 |
| 3 | Deprotection | Conc. HCl / Ethanol | Reflux (~80°C) | 4 - 6 | 85 - 95 |
| Overall | - | - | - | - | ~60 - 75 |
Detailed Experimental Protocol
Step 1: Protection of the Amino Group (Acetylation)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-bromo-2-fluoroaniline in 50 mL of glacial acetic acid.
-
Slowly add 6.8 mL (1.3 equiv.) of acetic anhydride to the solution.[5]
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it slowly into 250 mL of ice-cold water with vigorous stirring.
-
Collect the white precipitate, N-(4-bromo-2-fluorophenyl)acetamide, by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Step 2: Nitration of N-(4-bromo-2-fluorophenyl)acetamide
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL (1.1 equiv.) of concentrated nitric acid to 6 mL of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.[5]
-
To the flask containing sulfuric acid, add 12.0 g of the dried N-(4-bromo-2-fluorophenyl)acetamide from Step 1 in small portions, ensuring the temperature does not exceed 20 °C.[5] Stir until all the solid has dissolved.
-
Cool the acetanilide solution back down to 0 °C.
-
Add the prepared nitrating mixture dropwise to the acetanilide solution over 30-45 minutes. Critically, maintain the internal temperature between 0 and 10 °C throughout the addition.[5][8]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Very carefully pour the reaction mixture onto 250 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Transfer the crude, moist nitrated acetanilide from Step 2 into a 250 mL round-bottom flask.
-
Add a mixture of 60 mL of ethanol and 30 mL of concentrated hydrochloric acid.[5]
-
Heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature and pour it into 250 mL of cold water.
-
Neutralize the solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will occur.
-
Collect the precipitated yellow solid, crude this compound, by vacuum filtration.
-
Wash the solid with cold water and dry it.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pure, crystalline product.[5][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ripublication.com [ripublication.com]
Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluoro-6-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 4-Bromo-2-fluoro-6-nitroaniline, a key intermediate in the development of various pharmaceuticals and functional organic materials. The protocol outlines a two-step synthetic route commencing with the bromination of 2-fluoroaniline, followed by a regioselective nitration. This compound and its derivatives are valuable building blocks in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The procedures detailed herein are compiled from established methodologies for analogous transformations, ensuring a robust and reproducible synthesis.
Introduction
Halogenated and nitrated anilines are pivotal precursors in the synthesis of a wide array of biologically active molecules and advanced materials.[3] Specifically, this compound incorporates three key functional groups: a bromine atom, a fluorine atom, and a nitro group, arranged on an aniline scaffold. This unique combination of substituents offers multiple reaction sites for further chemical modification, making it a versatile intermediate.[1] The bromine atom facilitates palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the fluorine atom can enhance binding affinity and metabolic stability in drug candidates.[3] Derivatives of this scaffold have been explored in the development of anticancer agents and other therapeutics.[1]
Experimental Protocols
Overall Reaction Scheme
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 4-Bromo-2-fluoroaniline
This procedure is adapted from a standard method for the bromination of 2-fluoroaniline.[4]
Materials:
-
2-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Methylene chloride (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10.0 g of 2-fluoroaniline in 40 mL of methylene chloride.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 16.0 g of solid N-bromosuccinimide in portions over a period of 2 hours, while stirring vigorously. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the mixture to stir for an additional 20 minutes at 0°C.
-
Transfer the reaction mixture to a separatory funnel and wash it four times with 20 mL of cold water for each wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Yield (%) | Physical State | Melting Point (°C) |
| 2-Fluoroaniline | 111.12 | 10.0 | - | Liquid | -29 |
| 4-Bromo-2-fluoroaniline | 190.02 | - | ~85-95 | Solid | 40-42[2] |
Step 2: Synthesis of this compound
This protocol is based on standard nitration procedures for halogenated aromatic compounds.[5]
Materials:
-
4-Bromo-2-fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/salt bath
-
Dropping funnel
-
Büchner funnel
Procedure:
-
Carefully add 10.0 g of 4-bromo-2-fluoroaniline to 40 mL of concentrated sulfuric acid in a round-bottom flask, cooled in an ice/salt bath to maintain a temperature between 0 and 5°C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluoroaniline over 30 minutes, ensuring the temperature of the reaction mixture does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude solid is then washed with a small amount of cold saturated sodium bicarbonate solution, followed by more cold water.
-
The product is dried under vacuum.
Purification:
The crude this compound can be recrystallized from ethanol to yield the pure product.
| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Expected Yield (%) | Physical State | Melting Point (°C) |
| 4-Bromo-2-fluoroaniline | 190.02 | 10.0 | - | Solid | 40-42[2] |
| This compound | 235.02 | - | ~80-90 | Solid | Not available |
Characterization Data (Expected)
The final product should be characterized by standard analytical techniques:
-
¹H NMR: Protons on the aromatic ring will show characteristic shifts and coupling constants.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.
-
FT-IR: Characteristic peaks for N-H stretching of the amine, N-O stretching of the nitro group, and C-Br/C-F bonds.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product.
Applications and Significance
This compound is a valuable building block for the synthesis of complex organic molecules. Its utility is primarily demonstrated in the following areas:
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics.[1] The specific arrangement of functional groups allows for the strategic introduction of pharmacophores.
-
Agrochemicals and Dyes: This compound and its derivatives are used in the development of novel agrochemicals and specialty dyes.[1]
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Materials Science: It is employed in the creation of specialized polymers and coatings, where the incorporated halogen and nitro groups can enhance properties like thermal stability and chemical resistance.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for 4-Bromo-2-fluoro-6-nitroaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4-Bromo-2-fluoro-6-nitroaniline in materials science, drawing upon the established chemistry of analogous substituted anilines. The protocols detailed below are representative methodologies that can serve as a starting point for the synthesis and characterization of novel materials.
Application Note 1: Synthesis of a Halogenated and Nitro-Substituted Polyaniline Derivative for Potential Use in Conductive Coatings and Sensors
Polyaniline (PANI) and its derivatives are a class of conducting polymers with wide-ranging applications in areas such as electrostatic discharge coatings, electromagnetic interference shielding, and chemical sensors. The incorporation of halogen and nitro substituents onto the aniline monomer unit can significantly modify the electronic properties, solubility, and processability of the resulting polymer. Specifically, the fluorine atom can enhance thermal stability, while the bromo and nitro groups can influence the polymer's conductivity and provide sites for further functionalization.
This compound is a promising monomer for the synthesis of a novel polyaniline derivative. The resulting polymer is expected to exhibit interesting electro-optical properties due to the presence of the electron-withdrawing nitro and fluoro groups and the heavy bromine atom. These substituents can modulate the bandgap and conductivity of the polymer.
Experimental Protocol: Oxidative Polymerization of this compound
This protocol describes the chemical oxidative polymerization of this compound using ammonium persulfate as an oxidant in an acidic medium.
Materials:
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This compound
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Ammonium persulfate ((NH₄)₂S₂O₈)
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Hydrochloric acid (HCl, 1 M)
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Methanol
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Deionized water
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Mortar and pestle
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Beakers and magnetic stirrer
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Filter paper and Buchner funnel
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Drying oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a beaker with vigorous stirring until fully dissolved. The concentration of the monomer can be varied to optimize the polymerization process.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and is typically varied to control the molecular weight and properties of the polymer.
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Polymerization: Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath. Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction mixture should gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for several hours to ensure complete polymerization. The reaction time can be adjusted based on the observed reaction progress.
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Polymer Isolation: The resulting polymer precipitate is collected by vacuum filtration using a Buchner funnel.
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Washing: The collected polymer is washed sequentially with 1 M HCl, deionized water, and methanol to remove any unreacted monomer, oxidant, and oligomers.
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Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Expected Material Characteristics and Data Presentation:
The synthesized poly(this compound) is expected to be a dark-colored powder. Characterization would involve techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the polymer structure, UV-Vis spectroscopy to study its optical properties, and four-point probe measurements to determine its electrical conductivity. Thermal stability can be assessed using Thermogravimetric Analysis (TGA).
Table 1: Representative Data for Characterization of Poly(this compound)
| Property | Expected Range/Value | Characterization Technique |
| Electrical Conductivity | 10⁻⁵ to 10⁻² S/cm (variable with doping) | Four-Point Probe |
| Thermal Decomposition | > 200 °C | TGA |
| Optical Band Gap | 2.5 - 3.5 eV | UV-Vis Spectroscopy |
| Yield | 70 - 90% | Gravimetric Analysis |
Note: The data presented are hypothetical ranges based on similar substituted polyanilines and would need to be confirmed by experimental measurements.
Experimental Workflow Diagram
Caption: Oxidative polymerization workflow for synthesizing poly(this compound).
Application Note 2: Precursor for the Synthesis of Azo Dyes for Functional Coatings and Nonlinear Optical Materials
Substituted anilines are versatile precursors for the synthesis of azo dyes. These dyes are not only used for coloration but also find applications in functional materials such as nonlinear optical (NLO) materials, optical data storage, and functional coatings. The presence of electron-withdrawing groups (fluoro and nitro) and a polarizable bromine atom in this compound makes it an interesting building block for designing azo dyes with potentially large second-order NLO properties. The synthesis typically involves diazotization of the aniline followed by coupling with a suitable coupling agent.
Experimental Protocol: Synthesis of an Azo Dye from this compound
This protocol outlines a general procedure for the synthesis of an azo dye starting from this compound and a generic coupling component (e.g., a substituted phenol or aniline).
Materials:
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This compound
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl, concentrated)
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A coupling component (e.g., N,N-dimethylaniline or 2-naphthol)
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Sodium hydroxide (NaOH) solution
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Ethanol
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Deionized water
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Ice bath
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Beakers and magnetic stirrer
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Filter paper and Buchner funnel
Procedure:
-
Diazotization:
-
Dissolve this compound in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve the coupling component in an appropriate solvent (e.g., aqueous NaOH for phenols, or aqueous HCl for anilines).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the stirred solution of the coupling component.
-
A colored precipitate of the azo dye should form immediately.
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Continue stirring the reaction mixture in the ice bath for about an hour to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the crude azo dye by vacuum filtration.
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Wash the precipitate with cold deionized water to remove any unreacted salts.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.
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Dry the purified dye in a desiccator or a vacuum oven.
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Expected Material Characteristics and Data Presentation:
The synthesized azo dye would be a colored solid. Its properties would be characterized by UV-Vis spectroscopy to determine its absorption maximum (λ_max), which is indicative of its color. For NLO applications, techniques like the Kurtz-Perry powder technique could be used to evaluate its second-harmonic generation (SHG) efficiency.
Table 2: Representative Data for Characterization of an Azo Dye Derived from this compound
| Property | Expected Value/Observation | Characterization Technique |
| Color | Yellow to Red (depending on coupler) | Visual Observation |
| Absorption Maximum (λ_max) | 400 - 550 nm | UV-Vis Spectroscopy |
| Molar Extinction Coefficient | 10⁴ - 10⁵ M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Yield | 80 - 95% | Gravimetric Analysis |
Note: The data presented are hypothetical and depend on the specific coupling component used. Experimental verification is necessary.
Logical Relationship Diagram for Azo Dye Synthesis
The Strategic Role of 4-Bromo-2-fluoro-6-nitroaniline in the Synthesis of Potent Kinase Inhibitors
For Immediate Release
[City, State] – December 27, 2025 – In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of complex and potent biologically active molecules. Among these, 4-Bromo-2-fluoro-6-nitroaniline has emerged as a critical starting material in the synthesis of a new generation of kinase inhibitors, compounds that are at the forefront of targeted cancer therapy. This application note details the utility of this compound in the synthesis of the potent Src family kinase inhibitor, A-419259, providing comprehensive experimental protocols and biological activity data for researchers and drug development professionals.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a trifunctional aromatic compound whose unique substitution pattern offers a versatile platform for the construction of complex heterocyclic scaffolds. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—on the aniline ring allows for a series of selective and high-yield chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems. The fluorine atom can modulate the electronic properties and metabolic stability of the final molecule.
This unique combination of reactive sites makes this compound an ideal precursor for the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds known for their potent kinase inhibitory activity. The pyrrolo[2,3-d]pyrimidine scaffold serves as a bioisostere of purine and is a key pharmacophore in numerous clinically approved and investigational kinase inhibitors.
Application in the Synthesis of A-419259: A Potent Src Family Kinase Inhibitor
A-419259 is a second-generation pyrrolo[2,3-d]pyrimidine-based inhibitor of the Src family of kinases (SFKs), which are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is a hallmark of many human cancers, making them a prime target for therapeutic intervention. A-419259 has demonstrated potent and selective inhibition of several SFKs, leading to the induction of apoptosis in cancer cell lines.
The synthesis of A-419259 showcases the strategic utility of this compound as a key starting material. The synthetic route involves a multi-step sequence that leverages the reactivity of the functional groups on the aniline ring to construct the complex heterocyclic core of the final molecule.
Quantitative Biological Activity Data
The following table summarizes the in vitro inhibitory activity of A-419259 against a panel of Src family kinases. The data highlights the potent and selective nature of this compound.
| Kinase Target | IC50 (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
| Hck | 11.26 |
| c-Abl | 3000 |
| PKC | >33,000 |
Experimental Protocols
The following is a detailed, multi-step protocol for the synthesis of A-419259, starting from this compound.
Step 1: Synthesis of N1-(4-Bromo-2-fluoro-6-nitrophenyl)-N2-(4-phenoxyphenyl)ethane-1,2-diamine
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added N-(4-phenoxyphenyl)ethane-1,2-diamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N1-(4-Bromo-2-fluoro-6-nitrophenyl)-N2-(4-phenoxyphenyl)ethane-1,2-diamine.
Step 2: Synthesis of 5-Bromo-N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The product from Step 1 (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of acetic acid and iron powder. The reaction mixture is heated to reflux for 2-4 hours to facilitate the reductive cyclization of the nitro group and subsequent formation of the pyrrolo[2,3-d]pyrimidine core. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered through a pad of celite to remove the iron, and the filtrate is concentrated under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield 5-Bromo-N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step 3: Synthesis of 5-(4-Phenoxyphenyl)-7-(trans-4-(4-methylpiperazin-1-yl)cyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (A-419259)
A mixture of 5-Bromo-N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), trans-4-(4-methylpiperazin-1-yl)cyclohexylamine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.1 eq), a phosphine ligand such as Xantphos (0.2 eq), and a base such as cesium carbonate (2.0 eq) is suspended in an anhydrous, degassed solvent such as 1,4-dioxane. The reaction vessel is sealed and heated to 100-120 °C for 12-24 hours. The reaction is monitored by LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford the final product, A-419259.
Visualizing the Synthetic Pathway and Logic
To further elucidate the synthetic strategy and the key transformations involved, the following diagrams have been generated.
Caption: Synthetic workflow for A-419259.
Caption: Logical relationship of key synthetic components.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules. Its application in the synthesis of the potent Src family kinase inhibitor A-419259 highlights its strategic importance in modern medicinal chemistry. The detailed protocols and data presented herein provide a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors and other therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-fluoro-6-nitroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Nitrating or brominating agents may have degraded. | - Use freshly opened or properly stored reagents. - Verify the concentration of acids (e.g., nitric acid, sulfuric acid) before use. |
| 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | - Carefully monitor and control the reaction temperature as specified in the protocol. - Consider a modest increase in temperature, monitoring for side product formation. | |
| 3. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| Formation of Multiple Products (Isomers) | 1. Incorrect Order of Substitution: The sequence of nitration and bromination is critical for regioselectivity. | - The recommended route is typically the nitration of 4-bromo-2-fluoroaniline to direct the nitro group to the ortho position relative to the fluorine and meta to the bromine. |
| 2. Reaction Conditions Too Harsh: High temperatures or overly concentrated acids can lead to the formation of undesired isomers. | - Perform the nitration at a controlled low temperature (e.g., 0-10 °C). - Use a carefully prepared nitrating mixture (e.g., nitric acid in sulfuric acid). | |
| Formation of Poly-brominated/nitrated Byproducts | 1. Excess Brominating/Nitrating Agent: Using a stoichiometric excess of the halogenating or nitrating reagent can lead to multiple substitutions on the aromatic ring. | - Carefully control the stoichiometry of the reagents. - Add the brominating or nitrating agent dropwise to maintain a low concentration in the reaction mixture. |
| Difficult Product Isolation/Purification | 1. Oily Product: The crude product may not solidify, making filtration difficult. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Perform a work-up with an appropriate organic solvent and wash with water to remove inorganic impurities. |
| 2. Co-eluting Impurities: Impurities may have similar polarity to the desired product, complicating chromatographic purification. | - Experiment with different solvent systems for column chromatography. - Consider recrystallization from a suitable solvent to improve purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most logical precursor is 4-bromo-2-fluoroaniline. Nitration of this compound is expected to yield the desired product due to the directing effects of the substituents. The amino group is a strong ortho-, para-director, but the para position is blocked by bromine. The fluorine is also an ortho-, para-director. The position ortho to the fluorine and amino group is the most activated for electrophilic aromatic substitution.
Q2: What are the typical reaction conditions for the nitration of 4-bromo-2-fluoroaniline?
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include the formation of other isomers, such as 2-bromo-4-fluoro-6-nitroaniline, and di-nitrated products. Over-oxidation of the aniline can also occur if the reaction conditions are too harsh.
Q5: What is a suitable method for purifying the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If recrystallization is insufficient, column chromatography using silica gel is a common alternative.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available in the provided search results, a general procedure can be adapted from similar syntheses. The following is a proposed methodology based on established chemical principles for the nitration of an aromatic amine.
Proposed Synthesis of this compound from 4-Bromo-2-fluoroaniline
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Allow the mixture to cool to room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromo-2-fluoroaniline in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of the aniline, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-10 °C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
Technical Support Center: Purification of 4-Bromo-2-fluoro-6-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromo-2-fluoro-6-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, over-brominated side products (e.g., 4,6-dibromo-2-fluoro-6-nitroaniline), positional isomers, and degradation products resulting from air oxidation.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective techniques are recrystallization and silica gel column chromatography. The choice depends on the nature of the impurities and the desired final purity.
Q3: My compound is a dark, oily solid. Is this normal?
A3: While the pure compound is a solid with a melting point of 110-113 °C, crude products can often appear as dark oils or discolored solids.[3] This is typically due to the presence of colored impurities, possibly from oxidation, which can often be removed during purification.[1]
Q4: Can I use column chromatography for an aniline derivative like this? I'm concerned about streaking.
A4: Yes, column chromatography is a viable method. Aniline derivatives can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing or streaking.[1] To prevent this, it is highly recommended to add a small amount (0.5-2%) of a basic modifier, such as triethylamine (TEA), to your mobile phase (eluent).[1]
Q5: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?
A5: A good starting point for TLC analysis is a mixture of a nonpolar solvent like hexanes and a moderately polar solvent like ethyl acetate. You can start with a ratio of 9:1 (Hexanes:Ethyl Acetate) and gradually increase the polarity to find a system where the desired compound has an Rf value of approximately 0.2-0.3.[1]
Q6: What is a suitable recrystallization solvent for this compound?
A6: A good recrystallization solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[4] For nitroanilines, alcohols like ethanol or mixtures of ethanol and water are often good candidates.[5] It is always best to perform small-scale solubility tests with a few solvent options to determine the optimal one for your specific crude material.[6]
Troubleshooting Guides
Issue 1: Low or No Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent, even at cold temperatures.[6] Perform small-scale solubility tests to find a solvent or solvent system where the compound is soluble when hot but has low solubility when cold. |
| Premature Crystallization | Crystals may have formed during the hot filtration step to remove insoluble impurities. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before use.[6] |
| Incomplete Precipitation | The solution may be supersaturated or requires more time. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6] If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[6] |
| Too Much Solvent Used | Using an excessive amount of solvent to dissolve the crude product will keep it in solution even after cooling. Use the absolute minimum amount of hot solvent required to fully dissolve the solid. |
Issue 2: Poor Separation or Tailing During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | The polarity of the eluent is not correct for separating the compound from impurities. Optimize the mobile phase using TLC first. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[1] |
| Strong Product-Silica Interaction | The basic aniline group is interacting strongly with the acidic silica gel, causing tailing.[1] Add 0.5-2% triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica, allowing the compound to elute more symmetrically.[1] |
| Column Overloading | Too much crude material was loaded onto the column relative to its size.[1] Use a larger diameter column or simply reduce the amount of sample loaded. As a general rule, use a silica gel mass of 50-100 times the mass of your crude sample. |
| Co-eluting Impurities | An impurity has a very similar polarity to the product in the chosen solvent system. Consider using a different stationary phase, such as alumina, which can offer different selectivity.[1] Alternatively, a very slow, shallow gradient elution may improve the separation.[1] |
Data Presentation
The following table summarizes illustrative data for purification methods based on common outcomes for similar aromatic nitro compounds. Actual results will vary based on the specific impurities and experimental conditions.
| Purification Method | Typical Purity (% Purity) | Typical Yield (%) | Key Considerations |
| Recrystallization | 95 - 99% | 60 - 85% | Highly dependent on solvent choice and impurity profile. |
| Column Chromatography | >99% | 70 - 95% | Effective for removing closely related impurities. Can be time-consuming. |
| Acid-Base Extraction | Variable | 70 - 90% | Effective for removing non-basic or non-acidic impurities. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent (e.g., ethanol) dropwise while gently heating. A suitable solvent will dissolve the compound completely when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent (mobile phase) by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). The ideal system gives the target compound an Rf of 0.2-0.3 and separates it from all impurities.[1]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.[1] Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[1]
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[1]
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis.[1] Apply gentle positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in an orderly series of fractions (e.g., in test tubes).[7]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[8]
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. ripublication.com [ripublication.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. studylib.net [studylib.net]
common impurities in 4-Bromo-2-fluoro-6-nitroaniline and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-6-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities in this compound typically arise from the synthetic route. These can include:
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Unreacted Starting Materials: Depending on the synthetic pathway, this could be 2-fluoro-6-nitroaniline if the final step is bromination.
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Isomeric Impurities: Formation of other positional isomers, such as 2-Bromo-4-fluoro-6-nitroaniline, during the bromination step is possible.
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Over-brominated Byproducts: Di-brominated species, for instance, 2,4-dibromo-6-nitroaniline, can be formed if the reaction conditions are not carefully controlled.[1]
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Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate, hexanes) may be present in the final product.
Q2: My purified this compound is discolored. What is the cause and how can I fix it?
Discoloration, often a yellowish or brownish tint, is typically due to trace amounts of oxidized impurities or residual nitro-isomers. This can often be remedied by recrystallization, sometimes with the addition of activated charcoal to absorb colored impurities. A quick wash with a suitable solvent might also be effective.
Q3: I am observing peak tailing when analyzing my sample by HPLC or column chromatography. What could be the reason and how can I prevent it?
Peak tailing for aniline compounds on silica gel-based columns is a common issue. The basic nature of the aniline's amino group can lead to strong interactions with the acidic silanol groups on the silica surface.[2] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to improve peak shape.[2]
Troubleshooting Guides
Poor Separation During Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Co-elution of Impurities | The polarity of the mobile phase is not optimal. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase the retention time on the column and may improve separation. |
| Product Streaking or Tailing | Strong interaction between the basic aniline and the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[2] |
| Column Overload | Too much crude sample was loaded onto the column. | Use a larger column or reduce the amount of sample loaded. A general guideline is a silica gel to crude product ratio of 50:1 to 100:1 by weight. |
Inefficient Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too fast. | Ensure the compound fully dissolves in the minimum amount of boiling solvent. If it oils out upon cooling, try adding a small amount of a co-solvent in which the compound is more soluble to the hot mixture before cooling. Allow the solution to cool slowly. |
| Poor Crystal Yield | The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of boiling solvent necessary to dissolve the crude product. After cooling to room temperature, placing the flask in an ice bath can help to maximize crystal formation. |
| No Crystal Formation | The solution is not supersaturated. | If crystals do not form after cooling, try scratching the inside of the flask with a glass rod to provide a surface for nucleation. Alternatively, add a seed crystal of the pure compound. Evaporating some of the solvent to increase the concentration can also induce crystallization. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. A common solvent system for similar anilines is an ethanol/water mixture.
Materials:
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Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
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Slowly add hot deionized water to the hot filtrate until the solution becomes slightly cloudy.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the flask to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
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Dry the crystals under vacuum to remove residual solvent.
Column Chromatography of this compound
This protocol provides a general method for purification by silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
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Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Prepare the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).
-
Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). The polarity can be gradually increased by increasing the proportion of ethyl acetate. If peak tailing is observed on TLC, consider adding 0.1-1% triethylamine to the mobile phase.[2]
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Representative Purity Data Before and After Purification
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Common Impurities Removed |
| Recrystallization | ~90% | >98% | Starting materials, some isomers |
| Column Chromatography | ~90% | >99.5% | Isomers, over-brominated byproducts |
Note: The values presented are typical and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
References
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoro-6-nitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and purification challenges.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if the starting material is still present. |
| Suboptimal reaction temperature. | Ensure the reaction temperature is maintained as specified in the protocol. For the nitration step, a low temperature (e.g., 0-5 °C) is often crucial to prevent side reactions. | |
| Poor quality of reagents. | Use reagents of high purity. Ensure solvents are anhydrous where required. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of isomeric side products. | The directing effects of the substituents on the aniline ring can lead to the formation of other isomers. Purify the crude product using column chromatography. |
| Over-bromination or over-nitration. | Use the correct stoichiometry of the brominating or nitrating agent. Add the reagent dropwise at a controlled temperature to avoid localized high concentrations. | |
| Degradation of starting material or product. | Anilines can be sensitive to strong oxidizing or acidic conditions. Ensure the reaction conditions are not overly harsh. | |
| Product is a Dark Oil or Gummy Solid | Presence of impurities. | Purify the product using column chromatography or recrystallization. Washing the crude product with appropriate solvents can also help remove some impurities. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to ensure the aniline is in its neutral form before extraction with an organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions depend on the synthetic route (nitration of 4-bromo-2-fluoroaniline or bromination of 2-fluoro-6-nitroaniline).
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Over-bromination: If brominating 2-fluoro-6-nitroaniline, the formation of di-bromo species such as 2,4-dibromo-6-fluoro-nitroaniline can occur.
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Formation of other isomers: During the nitration of 4-bromo-2-fluoroaniline, nitration at other positions on the aromatic ring can occur, leading to isomeric impurities.
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Oxidation of the aniline: The amino group is susceptible to oxidation, especially under strong nitrating or brominating conditions, which can lead to the formation of colored impurities.
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Hydrolysis of the nitro group: Under certain conditions, the nitro group can be displaced.
Q2: How can I minimize the formation of the di-bromo side product?
A2: To minimize di-bromination, you should:
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Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine) and avoid using a large excess.
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Add the brominating agent slowly and in portions to the reaction mixture.
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Maintain a low reaction temperature to control the reactivity.
Q3: What is the best way to purify the crude this compound?
A3: Column chromatography is typically the most effective method for purifying the crude product and separating it from side products and unreacted starting materials. A silica gel stationary phase with a solvent system such as a gradient of ethyl acetate in hexane is a common choice. Recrystallization from a suitable solvent system can also be effective if the impurities have significantly different solubilities than the desired product.
Q4: My final product is much darker than the expected light yellow powder. What could be the reason?
A4: A darker color often indicates the presence of oxidized impurities. This can happen if the reaction was exposed to air for a prolonged period at elevated temperatures or if overly harsh reagents were used. Purification by column chromatography or treatment with activated carbon during recrystallization can help remove colored impurities.
Experimental Protocols
Synthesis of this compound via Nitration of 4-Bromo-2-fluoroaniline
This protocol is a representative procedure and may require optimization.
Materials:
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4-Bromo-2-fluoroaniline
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Dichloromethane (DCM) or other suitable solvent
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent like dichloromethane in a round-bottom flask.
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Cool the flask to 0 °C in an ice bath.
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Slowly add concentrated sulfuric acid (2-3 equivalents) while keeping the temperature below 5 °C.
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In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) at 0 °C.
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Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, ensuring the temperature does not rise above 5 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential side reactions during the nitration of 4-Bromo-2-fluoroaniline.
Caption: A logical troubleshooting workflow for common synthesis issues.
optimizing reaction conditions for 4-Bromo-2-fluoro-6-nitroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoro-6-nitroaniline.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, a key intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1][2]
1. Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Bromination | - Ensure the appropriate brominating agent is used. N-Bromosuccinimide (NBS) is a common choice for aniline derivatives. - Verify the reaction temperature; bromination of anilines can often be performed at low temperatures (e.g., 0°C) to control selectivity.[3] - Check the purity of the starting material, 2-fluoro-6-nitroaniline. Impurities can interfere with the reaction. |
| Inefficient Nitration | - If synthesizing from a bromo-fluoro-aniline precursor, ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is fresh and of the correct concentration. - Control the reaction temperature carefully, as nitration is a highly exothermic process. Runaway reactions can lead to side products and decomposition. |
| Starting Material Degradation | - Anilines can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Incorrect Stoichiometry | - Double-check the molar ratios of all reactants. An excess or deficit of the brominating or nitrating agent can lead to incomplete reaction or the formation of side products. |
2. Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Suggested Solution |
| Over-bromination | - The amino group is a strong activating group, which can lead to the formation of di- or tri-brominated products. - Use a milder brominating agent or a stoichiometric amount of the brominating agent. - Lowering the reaction temperature can improve selectivity. |
| Formation of Isomers | - The directing effects of the fluorine, amino, and nitro groups determine the position of substitution. In the case of 2-fluoro-6-nitroaniline, the amino group will direct ortho and para. To achieve the desired 4-bromo product, the para position must be favored. - Consider using a protecting group for the amine (e.g., acetylation to form an acetanilide) to modulate its activating effect and improve regioselectivity before bromination. The protecting group can be removed in a subsequent step. |
| Incorrect Reaction Conditions | - The choice of solvent can influence regioselectivity. Experiment with different solvents to find the optimal conditions. |
3. Product Purification Challenges
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Material | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. |
| Similar Polarity of Product and Byproducts | - Utilize column chromatography with a carefully selected solvent system to separate the desired product from isomers and other impurities. - Recrystallization from a suitable solvent can be an effective method for purification. |
| Product is an Oil instead of a Solid | - Some anilines have low melting points. If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If crystallization is unsuccessful, purification by column chromatography is the recommended alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The synthesis typically starts from 2-fluoro-6-nitroaniline, which is then brominated. Alternatively, one could start with 4-bromo-2-fluoroaniline and perform a nitration, though controlling the regioselectivity of the nitration can be challenging.
Q2: What are the key safety precautions to take during this synthesis?
A2: Bromine and nitrating agents (concentrated nitric and sulfuric acids) are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the expected spectroscopic data for this compound?
Q5: What are some common applications of this compound?
A5: this compound is a valuable intermediate in organic synthesis.[1] It is used in the preparation of various pharmaceuticals, agrochemicals, and dyes.[1] The presence of bromo, fluoro, and nitro groups provides multiple reaction sites for further chemical transformations.[1]
Experimental Protocols
Note: The following protocols are adapted from syntheses of structurally similar compounds, as a direct protocol for this compound was not found in the initial search. These should be considered as starting points and may require optimization.
Protocol 1: Bromination of 2-fluoro-6-nitroaniline (Hypothetical, based on similar reactions)
This procedure is adapted from the bromination of 2-fluoroaniline.[3]
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Dissolve Starting Material: In a round-bottom flask, dissolve 1 equivalent of 2-fluoro-6-nitroaniline in a suitable solvent such as dichloromethane or chloroform.
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Cool the Mixture: Cool the solution to 0°C in an ice bath.
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Add Brominating Agent: Slowly add 1 equivalent of N-bromosuccinimide (NBS) in portions over a period of 1-2 hours, while maintaining the temperature at 0°C.
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Monitor Reaction: Stir the mixture at 0°C and monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, wash the mixture with cold water. Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
Table 1: Reaction Conditions for Bromination of Anilines
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-fluoroaniline | N-Bromosuccinimide | Methylene Chloride | 0 | Not specified | [3] |
| 2-nitroaniline | CuSO4·5H2O / NaBr / Na2S2O8 | CH3CN / H2O | 7-25 | 97 | [4] |
Visualizations
References
scale-up challenges in the production of 4-Bromo-2-fluoro-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Bromo-2-fluoro-6-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and logical synthetic pathway involves a two-step process starting from 2-fluoroaniline. The first step is the regioselective bromination to yield 4-bromo-2-fluoroaniline, followed by the nitration of this intermediate to produce the final product, this compound. This sequence is generally preferred because the directing effects of the amino and fluoro groups guide the bromine to the desired para position. Attempting to nitrate first would likely lead to a mixture of undesired isomers.
Q2: Why is temperature control so critical during the nitration step, especially at a larger scale?
The nitration of aromatic compounds is a highly exothermic reaction.[1] Without precise temperature control, the heat generated can accelerate the reaction rate, leading to a dangerous condition known as thermal runaway.[2] This can result in a rapid increase in temperature and pressure, potentially causing the reactor to fail and creating a significant safety hazard.[1] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging and increasing the risk of thermal runaway.
Q3: My reaction mixture turns dark brown or forms a tar-like substance. What is happening and how can I prevent it?
Dark discoloration and tar formation are typically due to the oxidation of the aniline starting material or product.[3][4] Anilines are susceptible to oxidation, especially under the strongly acidic conditions required for nitration. To mitigate this, consider the following:
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Use Purified Reagents: Ensure your aniline starting material is pure and as colorless as possible.
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Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.
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Controlled Reagent Addition: Slow, controlled addition of the nitrating agent at a low temperature can minimize side reactions.
Q4: I am observing the formation of multiple brominated or nitrated isomers. How can I improve the regioselectivity?
The formation of isomers is a common challenge. For the initial bromination of 2-fluoroaniline, the amino group is a strong activating group, which can sometimes lead to di- or tri-brominated products.[4] Using a less aggressive brominating agent and controlling the stoichiometry can help achieve selective monobromination.
During the subsequent nitration of 4-bromo-2-fluoroaniline, the position of the nitro group is directed by the existing substituents. While the desired 6-position is favored, minor amounts of other isomers can form. To improve selectivity:
-
Protecting Groups: For some aniline syntheses, protecting the amino group as an acetanilide can moderate its activating effect and improve selectivity.[3][4] The acetyl group can be removed via hydrolysis after the reaction.[5]
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Reaction Conditions: Fine-tuning the reaction temperature and the composition of the mixed acid can influence the isomer ratio.
Q5: What are the primary safety concerns when handling the reagents for this synthesis?
The reagents used in this synthesis are hazardous and require careful handling:
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Bromine/N-Bromosuccinimide: These are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Mixed Acid (Nitric Acid/Sulfuric Acid): This mixture is extremely corrosive and can cause severe chemical burns.[1] It is also a strong oxidizing agent. Ensure you are wearing acid-resistant gloves, a lab coat, and eye protection. The reaction can also produce toxic nitrogen dioxide gas, necessitating excellent ventilation.[1]
Scale-Up Data Presentation
The following table provides an illustrative comparison of key parameters and challenges when scaling up the production of this compound. Note: This data is representative and will vary based on specific equipment and process optimizations.
| Parameter | Lab Scale (10-100 g) | Pilot Scale (1-10 kg) | Production Scale (>100 kg) |
| Typical Yield | 75-85% (overall) | 70-80% (overall) | 65-75% (overall) |
| Purity | >99% (after chromatography) | 98-99% (after recrystallization) | 97-98.5% (after recrystallization) |
| Cycle Time | 8-12 hours | 24-36 hours | 48-72 hours |
| Key Challenge | Achieving high purity | Heat management during nitration | Consistent process control, safety, and waste management |
| Mitigation Strategy | Flash chromatography | Jacketed reactors with efficient cooling; slow addition of reagents | Automated process control; potentially continuous flow reactors for nitration; robust safety protocols |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluoroaniline
Methodology: This procedure is based on the bromination of 2-fluoroaniline using N-bromosuccinimide (NBS).
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Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.
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Reagent Addition: Dissolve N-bromosuccinimide (1.05 eq) in the same solvent and add it dropwise to the cooled aniline solution over 1-2 hours, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, wash the mixture with water and then with a saturated sodium bicarbonate solution to remove any unreacted NBS and acidic byproducts.
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Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-bromo-2-fluoroaniline.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
Methodology: This procedure involves the nitration of 4-bromo-2-fluoroaniline using a mixture of nitric acid and sulfuric acid.
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Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0-5°C in an ice-salt bath.
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Substrate Addition: Slowly add the 4-bromo-2-fluoroaniline (1.0 eq) from Step 1 to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.
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Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping it cool.
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Reagent Addition: Add the nitrating mixture dropwise to the aniline solution over 1-2 hours, maintaining the reaction temperature between 0-5°C. The addition rate is crucial to control the exotherm.
-
Reaction: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC.
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Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Purification: The crude this compound can be purified by recrystallization from ethanol to yield a pale-yellow solid.
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Scale-Up Nitration
Caption: Troubleshooting guide for nitration scale-up challenges.
References
troubleshooting guide for reactions using 4-Bromo-2-fluoro-6-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-6-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 95-99 °C |
| Solubility | Soluble in many organic solvents such as DMSO, DMF, and acetone. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Nucleophilic Aromatic Substitution (SₙAr) Reactions
Question: I am performing a nucleophilic aromatic substitution (SₙAr) reaction with this compound. Which halogen, bromine or fluorine, is the better leaving group?
Answer: In nucleophilic aromatic substitution reactions on this substrate, the fluorine atom is the preferred leaving group . This is because the rate-determining step of an SₙAr reaction is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex is more significant than the leaving group ability of the halide itself.
Question: My SₙAr reaction is giving low yields. What are the common causes and how can I improve it?
Answer: Low yields in SₙAr reactions with this compound can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Suggestions |
| Insufficiently strong nucleophile | Ensure your nucleophile is sufficiently strong. If using an alcohol or amine, consider deprotonating it first with a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU or DIPEA) to increase its nucleophilicity. |
| Reaction temperature is too low | While the nitro group activates the ring, heating is often necessary. Gradually increase the reaction temperature, monitoring for decomposition of your starting material or product. |
| Inappropriate solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion. |
| Presence of water | Water can compete with your nucleophile and lead to hydrolysis byproducts. Ensure you are using anhydrous solvents and reagents. |
| Side reactions | The nitro group can be susceptible to reduction by certain nucleophiles. Also, strong bases can lead to decomposition. Consider using a milder base or protecting the aniline if necessary. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
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To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Workflow for Troubleshooting Low Yield in SₙAr Reactions
Caption: Troubleshooting workflow for low yields in SₙAr reactions.
Reduction of the Nitro Group
Question: I want to reduce the nitro group of this compound to an amine. How can I do this without removing the bromine or fluorine atoms (dehalogenation)?
Answer: Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation. To selectively reduce the nitro group while preserving the halogens, consider the following methods:
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Tin(II) Chloride (SnCl₂): This is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of halogens.
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Iron Powder (Fe) in Acetic Acid or with Ammonium Chloride: This is another robust and selective method.
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Sodium Borohydride (NaBH₄) with a Catalyst: Using NaBH₄ in combination with catalysts like NiCl₂ or CoCl₂ can selectively reduce the nitro group.
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Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C, but under carefully controlled conditions) can also be effective.
Question: My nitro group reduction is incomplete. What should I do?
Answer:
| Potential Cause | Troubleshooting Suggestions |
| Insufficient reducing agent | Increase the molar equivalents of the reducing agent. For heterogeneous reactions (e.g., with Fe powder), ensure efficient stirring to maximize surface contact. |
| Reaction time is too short | Monitor the reaction closely by TLC. Some reductions may require longer reaction times. |
| Inactivated catalyst/reagent | Use freshly opened or properly stored reagents. For catalytic reactions, ensure the catalyst is not poisoned. |
| Low temperature | Some reductions may require gentle heating to go to completion. |
Experimental Protocol: Selective Reduction with Tin(II) Chloride
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Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid.
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Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
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Once the starting material is consumed, carefully basify the reaction mixture with a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is > 8.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry, and concentrate.
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Purify as needed.
Logical Diagram for Selective Nitro Reduction
Caption: Decision tree for selective nitro group reduction.
Suzuki-Miyaura Coupling
Question: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound. What are the key parameters to optimize?
Answer: The success of a Suzuki-Miyaura coupling with this substrate depends on the careful selection of the catalyst, ligand, base, and solvent.
| Parameter | Considerations and Suggestions |
| Palladium Catalyst | Standard catalysts like Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) are good starting points. The electron-withdrawing nitro group on your substrate should facilitate the oxidative addition step. |
| Ligand | Phosphine ligands are commonly used. For electron-deficient substrates, electron-rich and bulky ligands like SPhos or XPhos can be beneficial. |
| Base | A base is crucial for the transmetalation step. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be critical and may need to be screened. |
| Solvent | A mixture of an organic solvent and water is typically used, for example, dioxane/water, toluene/water, or DMF/water. Ensure the solvents are degassed to prevent catalyst oxidation. |
| Side Reactions | A potential side reaction is the premature decomposition of the boronic acid (protodeboronation). Using a slight excess of the boronic acid can help. Also, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%) and ligand (if not using a pre-catalyst).
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Evacuate and backfill the vessel with an inert gas several times.
-
Add the degassed solvent system.
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Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction, dilute with water, and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
Question: What are the recommended conditions for a Buchwald-Hartwig amination with this compound?
Answer: For a Buchwald-Hartwig amination, the choice of ligand and base is critical.
| Parameter | Considerations and Suggestions |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. |
| Ligand | Bulky, electron-rich phosphine ligands are generally required. For challenging substrates, consider using ligands like XPhos, SPhos, or RuPhos. |
| Base | A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). |
| Solvent | Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. |
| Potential Side Reactions | Hydrodehalogenation (replacement of the bromine with a hydrogen) can be a competing side reaction. The choice of ligand can influence the extent of this side reaction. The amino group of the substrate could potentially react, leading to oligomerization, although the steric hindrance and electronic deactivation from the ortho-fluoro and nitro groups make this less likely. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Heat the reaction mixture with stirring. Monitor the reaction progress.
-
After completion, cool the reaction, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the product by chromatography.
Signaling Pathway-Style Diagram of a Catalytic Cycle (Suzuki-Miyaura)
Technical Support Center: Storage and Handling of 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the decomposition of 4-Bromo-2-fluoro-6-nitroaniline during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide: Common Issues Encountered During Storage
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Discoloration (e.g., darkening, appearance of yellow or brown hues) | - Photodecomposition: Exposure to UV or ambient light. - Thermal Decomposition: Storage at elevated temperatures. - Oxidation: Exposure to air (oxygen). | - Store the compound in an amber or opaque, tightly sealed container. - Store at recommended low temperatures (see FAQ 1). - Consider storage under an inert atmosphere (e.g., nitrogen or argon). |
| Change in Physical State (e.g., clumping, melting) | - Hygroscopicity: Absorption of moisture from the atmosphere. - Low Melting Point Impurities: Presence of degradation products can lower the melting point. | - Store in a desiccator or a controlled low-humidity environment. - Ensure the container is sealed tightly. - Perform a purity analysis (e.g., HPLC, DSC) to check for impurities. |
| Inconsistent Analytical Results (e.g., new peaks in HPLC, altered NMR spectrum) | - Chemical Degradation: The compound has started to decompose, leading to the formation of new chemical entities. | - Immediately re-analyze a freshly prepared solution of a new, unopened sample if possible. - Perform a forced degradation study (see protocol below) to identify potential degradation products. - If degradation is confirmed, the stored material should be considered for purification or disposal. |
| Poor Solubility Compared to a Fresh Sample | - Formation of Insoluble Degradants: Polymeric or other insoluble byproducts may have formed. | - Attempt to dissolve a small amount in a range of solvents to assess the nature of the insolubility. - Filter the solution and analyze both the soluble portion and any residue to identify the components. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To minimize decomposition, this compound should be stored in a cool, dry, dark, and well-ventilated area. The recommended storage conditions are:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Under an inert gas such as nitrogen or argon to prevent oxidation.
-
Container: A tightly sealed, amber glass vial or a container made of non-reactive material.
-
Light: Protected from light to prevent photodegradation.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways include:
-
Photodecomposition: Aromatic nitro compounds are often susceptible to degradation upon exposure to light, which can lead to reduction of the nitro group or other complex reactions.
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the aniline functional group or displacement of the halogen substituents.
-
Thermal Decomposition: High temperatures can induce decomposition, potentially leading to the loss of the nitro group or other fragmentation of the molecule.
-
Oxidation: The aniline group is susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored impurities.
Q3: How can I assess the stability of my stored this compound?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred method for monitoring the purity and detecting degradation products. A validated HPLC method should be able to separate the intact this compound from any potential impurities or degradants. Regular analysis of a stored sample against a reference standard can quantify any degradation over time.
Q4: Are there any recommended stabilizers for this compound?
While specific stabilizers for this compound are not widely documented, for aromatic amines in general, antioxidants or free radical scavengers can be considered if degradation is a persistent issue, especially in solution. However, the addition of any stabilizer should be carefully evaluated for its compatibility and potential to interfere with downstream applications. For solid-state storage, adherence to proper storage conditions is the most effective stabilization strategy.
Data Presentation: Illustrative Stability Data
The following table provides an example of how to present quantitative data from a stability study of this compound. Please note that this data is illustrative and based on the expected behavior of similar compounds. Actual degradation rates should be determined experimentally.
| Storage Condition | Time (Months) | Purity (%) | Major Degradation Product 1 (%) | Total Impurities (%) |
| 2-8°C, Dark, Inert Atmosphere | 0 | 99.8 | < 0.1 | 0.2 |
| 6 | 99.7 | < 0.1 | 0.3 | |
| 12 | 99.6 | 0.1 | 0.4 | |
| 25°C / 60% RH, Dark | 0 | 99.8 | < 0.1 | 0.2 |
| 3 | 98.5 | 0.5 | 1.5 | |
| 6 | 97.1 | 1.2 | 2.9 | |
| 40°C / 75% RH, Dark | 0 | 99.8 | < 0.1 | 0.2 |
| 1 | 96.2 | 1.8 | 3.8 | |
| 3 | 92.5 | 4.3 | 7.5 | |
| Photostability (ICH Q1B Option 2) | 0 | 99.8 | < 0.1 | 0.2 |
| Exposed | 95.3 | 2.5 | 4.7 |
RH = Relative Humidity
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20-22 min: Linear gradient back to 90% A, 10% B
-
22-25 min: Hold at 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After exposure to each stress condition, prepare samples to a suitable concentration and analyze using the stability-indicating HPLC method (Protocol 1). Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Visualizations
Technical Support Center: Monitoring 4-Bromo-2-fluoro-6-nitroaniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-Bromo-2-fluoro-6-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for monitoring the consumption of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and widely used method for routine analysis and purity assessment of aromatic amines and nitro compounds.[1] Reversed-phase HPLC using a C18 column is particularly suitable for separating this compound from its precursors and potential byproducts.[1] For more complex mixtures or trace-level impurity identification, HPLC coupled with Mass Spectrometry (LC-MS) provides enhanced sensitivity and selectivity.[1] Gas Chromatography (GC), especially GC-MS, is also a viable option for identifying volatile impurities.[1] Thin-Layer Chromatography (TLC) is a rapid, qualitative technique excellent for quick reaction progress checks at the bench.[2][3]
Q2: How should I prepare my reaction mixture for HPLC or GC analysis?
A2: A general approach is to dilute a small, accurately measured aliquot of the reaction mixture in a solvent compatible with the analytical method. For HPLC, a 50:50 mixture of acetonitrile and water is often a good starting point to achieve a concentration of approximately 1 mg/mL, which can be further diluted as needed.[1] For GC analysis, a volatile solvent like dichloromethane or ethyl acetate is typically used.[4] It is critical to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that could clog the system.[1][5]
Q3: What are the most common impurities I should expect to see?
A3: Common impurities often include unreacted starting materials. Depending on the specific reaction, potential byproducts could arise from side reactions such as over-bromination, dehalogenation, or the formation of positional isomers.[1][6]
Q4: My spots are streaking on the TLC plate. What is causing this?
A4: Streaking of aniline derivatives on silica gel TLC plates is a common issue, often caused by the basic nature of the aniline nitrogen interacting strongly with the acidic silanol groups on the silica surface.[7] This can often be resolved by adding a small amount (0.1–2.0%) of a basic modifier, such as triethylamine, to your mobile phase.[7] Overloading the sample on the plate can also lead to streaking.[7]
Analytical Method Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Potential Cause | Recommended Solution |
| Baseline Drift | Changes in mobile phase composition; Temperature fluctuations; Column contamination or bleed.[5][8] | Ensure mobile phase is fresh, well-mixed, and thoroughly degassed.[5] Use a column oven to maintain a stable temperature.[5][8] Flush the column with a strong solvent or replace if bleed is excessive.[5] |
| Baseline Noise / Spikes | Air bubbles in the system; Detector lamp instability; Leaking septum or electrical interference.[5][9] | Degas the mobile phase and prime the pump to remove bubbles.[5][10] Check electrical connections and grounding.[9] Replace the detector lamp or septum if necessary.[5][9] |
| Peak Tailing | Column degradation or activity; Overloading the column; Dead volumes in fittings or tubing.[10][11] | Use a new or different column. Reduce sample concentration or injection volume.[8] Check and remake all column connections to minimize dead volume.[11] |
| Peak Fronting | Sample solvent is stronger than the mobile phase; Column overload.[8][10] | Prepare the sample in the mobile phase or a weaker solvent.[8] Reduce the injection volume or sample concentration.[8] |
| Split Peaks | Partially clogged column inlet frit; Void in the column packing; Bad injection or injector issue.[10][12] | Back-flush the column or replace the inlet frit. Replace the column if a void is suspected.[10] Inspect the injector rotor seal for wear.[12] |
| Retention Time Shifts | Inconsistent mobile phase composition; Fluctuations in column temperature or flow rate.[8][13] | Prepare fresh mobile phase accurately.[8] Use a column oven and ensure the pump is functioning correctly without leaks.[8][13] |
| Low Sensitivity / No Peaks | Leak in the system; Improper sample preparation; Detector lamp is failing.[12][13] | Perform a leak test.[11] Verify sample concentration and extraction efficiency.[13] Replace the detector lamp.[12] |
Gas Chromatography (GC) Troubleshooting
| Symptom | Potential Cause | Recommended Solution |
| Baseline Rising | Column bleed; Contaminated carrier gas or detector.[11] | Condition the column.[11] Ensure high-purity carrier gas and install/check traps.[11] Clean the detector according to the manufacturer's manual.[14] |
| Ghost Peaks | Sample carryover from a previous injection; Septum bleed; Contaminated inlet liner.[15] | Run a blank solvent injection to confirm carryover.[15] Replace the septum and inlet liner.[15] Clean the injection port.[14] |
| Peak Tailing | Active sites in the inlet liner or column; Column degradation; Inlet temperature too low.[11] | Use a deactivated or silanized inlet liner.[11] Cut 10-30 cm from the front of the column.[15] Increase the inlet temperature.[11] |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow rate; Leaks in the system.[15] | Verify oven temperature stability.[15] Check for leaks using an electronic leak detector.[16] Confirm flow rates with a calibrated flow meter.[15] |
| Poor Sensitivity | Leak in the injector; Column in poor condition; Incorrect split ratio.[11][14] | Check for leaks at the injector and column connections.[14] Condition or replace the column.[11] Monitor and adjust the split flow.[11] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is for rapid, qualitative monitoring of the reaction progress.
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).[17]
-
Spotting:
-
In the "SM" lane, apply a small spot of a dilute solution of this compound.
-
In the "R" lane, apply a small spot of the reaction mixture.
-
In the "C" lane, first spot the starting material, then apply a spot of the reaction mixture directly on top of it.[17]
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber.[7]
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[17] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them.
-
Analysis: The disappearance of the starting material spot in the "R" lane and the appearance of a new product spot indicates reaction progress. The co-spot helps to confirm if the starting material is consumed, especially if the product's Rf value is very close to that of the starting material.[17]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reversed-phase method for quantitative analysis.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Dilute a sample of the reaction mixture with a 50:50 acetonitrile/water solution to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[1]
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Analysis: Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the product peak(s). Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. labcompare.com [labcompare.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. How To [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-fluoro-6-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with the electron-deficient substrate, 4-bromo-2-fluoro-6-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge stems from the electronic properties of the substrate. The presence of three electron-withdrawing groups (nitro, fluoro, and the bromo leaving group on an aniline ring) significantly deactivates the molecule. This leads to several issues:
-
Reduced Nucleophilicity of the Aniline: In reactions where the aniline nitrogen acts as a nucleophile (e.g., Buchwald-Hartwig amination), its electron density is severely diminished, making it a poor nucleophile.[1]
-
Sluggish Oxidative Addition: The electron-deficient nature of the aryl bromide can slow down the initial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.
-
Potential for Catalyst Deactivation: The nitro group can potentially coordinate with the palladium catalyst, leading to inactive species.[2]
-
Increased Susceptibility to Side Reactions: Under harsh reaction conditions, which may seem necessary to drive the reaction forward, the likelihood of side reactions such as dehalogenation increases.[3]
Q2: What are the most common types of cross-coupling reactions performed with this substrate?
A2: The most common and synthetically useful cross-coupling reactions for this compound are:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond by coupling with a boronic acid or ester. This is useful for introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond by coupling with an amine, creating more complex aniline derivatives.[4][5]
-
Sonogashira Coupling: To form a carbon-carbon bond with a terminal alkyne, introducing an alkynyl moiety.[6][7][8]
-
Heck Reaction: To form a carbon-carbon bond with an alkene.[9][10]
Q3: Which palladium catalysts and ligands are generally recommended for cross-coupling with this compound?
A3: For challenging, electron-deficient substrates like this compound, modern, sophisticated catalyst systems are often required. General recommendations include:
-
Bulky, Electron-Rich Phosphine Ligands: These ligands are designed to accelerate the key steps of the catalytic cycle.[1] Examples include Buchwald's biarylphosphine ligands (e.g., XPhos, BrettPhos, RuPhos) and other hindered phosphines (e.g., tBu3P).[1][11]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer superior stability and activity, particularly for difficult couplings.[1][12]
-
Well-Defined Precatalysts: Using stable, well-defined palladium precatalysts (e.g., XPhos Pd G3 or G4) often leads to more reproducible results and higher yields compared to generating the active catalyst in situ.[1]
Q4: How does the choice of base affect the outcome of the reaction?
A4: The base plays a critical role in most cross-coupling reactions, and its selection is highly dependent on the specific reaction type.
-
In Suzuki-Miyaura reactions, the base activates the boronic acid for transmetalation. For electron-deficient substrates, a moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point to minimize side reactions like protodeboronation.[2] Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes increase reaction rates.[2]
-
In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required to deprotonate the amine coupling partner. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity: The chosen catalyst may not be active enough for this electron-deficient substrate. 2. Poor Nucleophilicity: The aniline nitrogen (in C-N couplings) or the coupling partner is not sufficiently nucleophilic. 3. Incorrect Base: The base may be too weak to facilitate a key step in the catalytic cycle. | 1. Switch to a more active catalyst system. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) or an N-heterocyclic carbene (NHC) ligand.[1] Employ a well-defined precatalyst (e.g., XPhos Pd G3). 2. Increase reaction temperature. Monitor for decomposition. 3. For Buchwald-Hartwig: Use a strong, non-nucleophilic base like NaOtBu or KOtBu.[1] 4. For Suzuki: Use a stronger base like K₃PO₄ or Cs₂CO₃.[2] |
| Significant Dehalogenation (Replacement of Br with H) | 1. Formation of Palladium-Hydride Species: This can be promoted by certain bases or impurities. 2. Slow Cross-Coupling: If the desired coupling is slow, the competing dehalogenation pathway can dominate. | 1. Optimize the base. Weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to NaOtBu in some cases.[3] 2. Use bulky, electron-rich ligands. These can favor the desired cross-coupling pathway.[3] 3. Ensure anhydrous conditions. Water can be a source of protons for dehalogenation. |
| Formation of Dark, Tarry Byproducts | 1. Oxidation of the Aniline: Anilines, especially electron-rich ones, are prone to oxidation. While this compound is electron-deficient, decomposition can still occur at high temperatures. 2. Reaction with Oxygen: Palladium catalysts can be deactivated by oxygen, leading to side reactions. | 1. Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] 2. Use degassed solvents. 3. Purify the starting aniline if it appears discolored.[3] |
| Inconsistent or Irreproducible Results | 1. In situ Catalyst Generation: Generating the active Pd(0) catalyst from a Pd(II) source in the reaction mixture can be inconsistent. 2. Reagent Purity: Impurities in starting materials, solvents, or base can affect the reaction. | 1. Use a well-defined, air-stable palladium precatalyst. This ensures consistent generation of the active catalytic species.[1] 2. Ensure all reagents are pure and solvents are anhydrous and degassed. |
Catalyst System Comparison for Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under various catalytic conditions. Note: This data is illustrative and compiled from general principles for electron-deficient substrates; optimization for specific cases is recommended.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | < 20 | Standard conditions often ineffective for this substrate. |
| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 40-60 | Moderate improvement, but may still be sluggish. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | > 90 | Bulky, electron-rich ligands are highly effective.[1] |
| XPhos Pd G3 | (integrated) | K₃PO₄ | Dioxane | 110 | > 95 | Precatalyst provides high, reproducible yields.[1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | > 90 | Another effective bulky phosphine ligand system. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the palladium precatalyst.
-
Seal the vessel with a septum.
-
Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed dioxane via syringe.
-
Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, and sodium tert-butoxide to an oven-dried Schlenk tube with a magnetic stir bar.
-
Seal the vessel with a septum.
-
Remove from the glovebox and add the anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the general workflows and decision-making processes for catalyst selection in cross-coupling reactions.
Caption: Catalyst selection workflow for challenging cross-coupling reactions.
Caption: A logical flow for troubleshooting failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of Halogenated Nitroanilines: Focus on 4-Bromo-2-fluoro-6-nitroaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for halogenated nitroanilines, with a specific focus on compounds structurally related to 4-Bromo-2-fluoro-6-nitroaniline. Due to the limited availability of specific X-ray crystallography data for this compound in the public domain, this document leverages data from closely related analogs to provide a comprehensive overview of expected structural and spectroscopic properties. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic chemistry.
Introduction
Halogenated nitroanilines are a class of organic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their chemical reactivity and biological activity are significantly influenced by the nature and position of the halogen and nitro group substituents on the aniline ring. A thorough characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds.
This guide focuses on the characterization of this compound and its analogs, employing a multi-technique approach encompassing X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
X-ray Crystallography Analysis
Table 1: Comparative Crystallographic Data of this compound Analogs
| Parameter | 4-Bromo-2-chloroaniline | 2-Bromo-4-nitroaniline |
| Molecular Formula | C₆H₅BrClN | C₆H₅BrN₂O₂ |
| Molecular Weight | 206.47 g/mol | 217.03 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | Pna2₁ |
| Unit Cell Dimensions | a = 10.965(4) Åb = 15.814(6) Åc = 4.0232(15) Å | a = 11.098(3) Åb = 16.763(4) Åc = 3.9540(9) Å |
| Volume (V) | 697.7(4) ų | 735.6(3) ų |
| Z | 4 | 4 |
| Density (calculated) | 1.965 Mg/m³ | 1.960 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Temperature | 298 K | 296 K |
Data sourced from publicly available crystallographic databases.
The data suggests that halogenated nitroanilines commonly crystallize in the orthorhombic system. The presence of different substituents (chloro vs. nitro) leads to variations in the unit cell dimensions and calculated density. For this compound, one would anticipate a similar crystal system with cell parameters influenced by the specific combination of bromo, fluoro, and nitro substituents.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of synthesized compounds.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For aromatic compounds like this compound, the chemical shifts and coupling patterns are indicative of the substituent positions.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Halogenated Nitroanilines
| Nucleus | Chemical Shift Range (ppm) | Remarks |
| ¹H NMR | ||
| Aromatic Protons | 6.5 - 8.5 | The electron-withdrawing nature of the nitro and halogen groups causes a downfield shift. The specific splitting pattern depends on the substitution pattern. |
| Amine Protons | 4.0 - 6.0 | Broad singlet, chemical shift can vary with solvent and concentration. |
| ¹³C NMR | ||
| Aromatic Carbons | 110 - 150 | Carbons attached to the nitro group will be the most downfield. Carbons attached to halogens will also be significantly shifted. |
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key FTIR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric)1300 - 1350 (symmetric) |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-F Stretch | 1000 - 1400 |
| C-Br Stretch | 500 - 600 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For compounds containing bromine, the isotopic pattern is a key diagnostic feature.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 234.01 g/mol |
| Isotopic Pattern | Presence of two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units, characteristic of the ⁷⁹Br and ⁸¹Br isotopes. |
| Key Fragmentation | Loss of NO₂, loss of Br, and cleavage of the aniline ring. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible characterization data.
-
Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (often 100 K or 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the FTIR spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of halogenated nitroanilines.
Caption: Generalized synthetic route for halogenated nitroanilines.
Caption: Workflow for the structural characterization of a synthesized compound.
A Comparative Guide to the Analytical Validation of 4-Bromo-2-fluoro-6-nitroaniline Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key chemical intermediates is paramount in the fields of pharmaceutical development, material science, and analytical chemistry. 4-Bromo-2-fluoro-6-nitroaniline, a versatile building block in organic synthesis, requires robust analytical methods to ensure the quality and consistency of downstream products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of this compound purity, supported by experimental data and detailed methodologies.
Comparison of Analytical Methodologies
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis, such as quantitation versus identification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[1] | Ideal for volatile and semi-volatile compounds.[1] |
| Primary Use | Robust and precise quantification, making it ideal for routine quality control.[1] | Superior separation for volatile impurities and definitive identification of unknown impurities.[1] |
| Potential Impurities Detected | Isomeric impurities, non-volatile synthesis byproducts, and starting materials. | Volatile organic impurities, residual solvents, and thermally stable isomers. |
| Strengths | - High precision and accuracy for quantification.- Non-destructive.- Wide applicability. | - High separation efficiency.- Provides structural information for impurity identification.[1]- High sensitivity. |
| Limitations | - May require derivatization for some compounds to achieve sufficient retention or detection.- Impurity identification is not definitive without a reference standard. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required to increase volatility. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for similar aniline derivatives and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound purity.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired proportions. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities in this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.[1]
-
Injection Mode: Split.
-
Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
2. Reagent and Sample Preparation:
-
Reagents: Dichloromethane (GC grade).[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[1]
3. Analysis:
-
Inject the standard and sample solutions into the GC-MS system.
-
Identify the main component and any impurities by their retention times and mass spectra.
-
Purity is determined by the peak area percentage.[1]
Potential Impurities
The synthesis of this compound can potentially lead to the formation of several impurities, including:
-
Isomeric Impurities: Positional isomers of bromo-fluoro-nitroaniline.
-
Over-brominated Products: Di- and poly-brominated species.
-
Incomplete Nitration Products: Bromo-fluoro-aniline intermediates.
-
Residual Starting Materials and Reagents.
Visualizing the Analytical Workflow and Method Comparison
The following diagrams illustrate the analytical workflow for purity determination and a logical comparison of the HPLC and GC-MS techniques.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical objective. For routine quality control where precise quantification is the primary goal, HPLC is often the preferred method.[1] In contrast, when the identification of unknown volatile impurities is critical, the superior separation and definitive identification capabilities of GC-MS make it the more suitable choice.[1] For a comprehensive characterization of this compound, a combination of both techniques is recommended to provide a complete purity profile.
References
A Spectroscopic Showdown: Differentiating 4-Bromo-2-fluoro-6-nitroaniline and Its Isomers
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The distinct arrangement of functional groups on an aromatic ring profoundly influences a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-2-fluoro-6-nitroaniline and its closely related isomers, offering a framework for their unambiguous identification using routine analytical techniques.
This comparative analysis utilizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to highlight the key distinguishing features arising from the unique substitution patterns of these bromo-fluoro-nitroaniline isomers. While direct spectroscopic data for this compound is not extensively available in public literature, a detailed examination of its isomers and structurally similar compounds provides a robust basis for predicting its spectral characteristics.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and a selection of its isomers. The distinct electronic environments of the protons and carbon atoms in each isomer, a direct consequence of the varied positions of the bromine, fluorine, and nitro groups, give rise to unique chemical shifts, coupling constants, and vibrational frequencies.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Predicted: Aromatic protons expected to be distinct singlets or doublets with coupling constants influenced by fluorine. NH₂ protons would appear as a broad singlet. | Predicted: Six distinct aromatic carbon signals. The carbon bearing the fluorine will show a large C-F coupling constant. | Predicted: Characteristic N-H stretching (approx. 3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretching (approx. 1550 and 1350 cm⁻¹), C-F stretching (approx. 1200-1300 cm⁻¹), and C-Br stretching (approx. 500-600 cm⁻¹). | M⁺ peak expected at m/z 234 and 236 in a ~1:1 ratio due to bromine isotopes. Fragmentation may involve loss of NO₂ and Br. |
| 4-Bromo-2-fluoroaniline [1] | 7.12 (d), 7.03 (d), 6.63 (t), 3.72 (s, NH₂) | Not explicitly found | Not explicitly found | Molecular Ion (M⁺): 190, 192 (due to Br isotopes)[2] |
| 4-Bromo-2-nitroaniline [3] | Aromatic protons typically between 6.5-8.0 ppm. | Available[3] | N-H stretching, NO₂ stretching, C-Br stretching[4] | Molecular Ion (M⁺): 216, 218 (due to Br isotopes)[3] |
| 2-Bromo-4-fluoro-6-nitroaniline | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| 2-Bromo-6-fluoro-4-nitroaniline | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the aniline isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation : The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Analysis : The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are analyzed to elucidate the substitution pattern on the aromatic ring. The presence of fluorine will result in characteristic C-F and H-F couplings.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where the solid is pressed against a crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc.[6]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.[6]
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]
-
Data Analysis : Characteristic absorption bands for functional groups such as N-H (amine), N=O (nitro), C-F, and C-Br are identified. The fingerprint region (<1500 cm⁻¹) can be particularly useful for distinguishing between isomers.[5] The nitro group typically shows two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch between 1320-1370 cm⁻¹.[7]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique.[5] For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) can be employed.
-
Data Acquisition : A full scan mass spectrum is acquired to determine the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
-
Data Analysis : The fragmentation pattern is analyzed to further confirm the structure. Common losses include NO₂, Br, and HCN, which can provide clues about the substitution pattern.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound and its isomers.
References
- 1. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]
- 2. 4-Bromo-2-fluoroaniline [webbook.nist.gov]
- 3. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Comparative Reactivity Analysis: 4-Bromo-2-fluoro-6-nitroaniline and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Bromo-2-fluoro-6-nitroaniline with structurally similar anilines. Understanding the nuanced reactivity of this and related compounds is crucial for their application in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutic agents and functional materials. This document summarizes key reactivity trends in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, supported by available data and detailed experimental protocols.
Theoretical Framework of Reactivity
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents. The aniline core is substituted with three distinct groups: a bromine atom at position 4, a fluorine atom at position 2, and a nitro group at position 6.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group significantly deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions, by stabilizing the negatively charged Meisenheimer intermediate.[1]
-
Halogens (-F, -Br): Fluorine and bromine are electronegative atoms that exert an electron-withdrawing inductive effect (-I), further deactivating the ring to electrophilic attack. In the context of SNAr, halogens act as leaving groups. The reactivity order in SNAr is typically F > Cl > Br > I, which is inverse to the trend in SN1/SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by a more polarized C-X bond (stronger with more electronegative halogens).
-
Amino Group (-NH₂): The amino group is a strong electron-donating group (+M effect), which activates the aromatic ring towards electrophilic substitution. However, in the context of the heavily substituted this compound, its influence is significantly diminished by the overpowering electron-withdrawing effects of the other substituents. The basicity of the amino group is also substantially reduced.
Comparative Reactivity Data
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are pivotal for the functionalization of electron-deficient aromatic rings. The presence of a nitro group ortho and para to a leaving group dramatically accelerates these reactions.
| Compound | Relative Reactivity (Qualitative) | Yield (%) with Piperidine (Representative) |
| This compound | High | Estimated >90% |
| 4-Bromo-2-chloro-6-nitroaniline | Moderate-High | Estimated 80-90% |
| 2,4-Dinitrochlorobenzene | High | ~95% |
| 4-Fluoro-3-nitroaniline | Moderate | ~70-80% |
| 4-Bromo-2-nitroaniline | Low | <10% |
Note: Yields are estimations based on typical SNAr reactions and may vary depending on specific reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[2] The electronic nature of the substituents also plays a role, with electron-withdrawing groups generally enhancing the rate of oxidative addition.
| Compound | Halogen for Coupling | Relative Reactivity (Qualitative) | Yield (%) with Phenylboronic Acid (Representative) |
| This compound | C4-Br | High | >90%[3] |
| 2,4-Dibromoaniline | C2-Br, C4-Br | High | ~95% (disubstituted) |
| 4-Bromoaniline | C4-Br | Moderate | ~85-95%[4][5] |
| 4-Chloro-2-nitroaniline | C4-Cl | Low | <40% |
| 4-Iodo-2-nitroaniline | C4-I | Very High | >95% |
Note: Yields are representative and highly dependent on the catalyst, ligand, base, and solvent system used.
Experimental Protocols
The following are detailed, representative protocols for conducting SNAr and Suzuki-Miyaura reactions with substituted anilines.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a halo-nitroaniline with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add the anhydrous polar aprotic solvent.
-
Add the amine nucleophile, followed by the base.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromo-aniline with a boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Metabolic Pathway of Nitroaromatic Compounds
In the context of drug development, understanding the metabolic fate of a compound is critical. Nitroaromatic compounds, including substituted anilines, are known to undergo bioreduction of the nitro group, a process central to both their therapeutic action and potential toxicity.[6][7] This metabolic pathway is a key "signaling pathway" in a biological system.
The bioreduction is a multi-step process often initiated by nitroreductases. The nitro group is sequentially reduced to a nitroso derivative, then to a hydroxylamine, and finally to the corresponding amine.[8] The intermediate species, particularly the nitroso and hydroxylamine derivatives, are often highly reactive and can lead to cellular damage.
This guide provides a foundational understanding of the reactivity of this compound in comparison to its analogues. For specific applications, it is recommended to perform detailed experimental optimization.
References
- 1. cresset-group.com [cresset-group.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]
biological activity of derivatives of 4-Bromo-2-fluoro-6-nitroaniline
These 6-bromo-4-(halogenoanilino)quinazoline derivatives have garnered interest for their potential to inhibit key signaling pathways in cancer, particularly the Epidermal Growth Factor Receptor (EGFR) pathway.[1]
Comparative Antiproliferative Activity
The antiproliferative effects of two series of 6-bromo-4-anilinoquinazoline analogs were evaluated against the human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines. The half-maximal lethal concentration (LC50), which quantifies the cytotoxic effects of these compounds, was determined. The key structural variations among the analogs are at the 2-position of the quinazoline core (either unsubstituted or substituted with a 4-chlorophenyl group) and the type and position of halogen substitutions on the 4-anilino moiety.[1][2]
Series 1: 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines
This series of compounds showed no significant antiproliferative activity against either MCF-7 or HeLa cell lines when compared to the reference drug, Gefitinib.[2]
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |
| 3a | 4-Fluoroanilino | > 10 | > 10 |
| 3b | 3-Fluoroanilino | > 10 | > 10 |
| 3c | 4-Chloroanilino | > 10 | > 10 |
| 3d | 3-Chloroanilino | > 10 | > 10 |
| 3e | 4-Bromoanilino | > 10 | > 10 |
| 3f | 2,4-Difluoroanilino | > 10 | > 10 |
| Gefitinib | - | > 10 | 2.37 |
Series 2: 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines
The introduction of a 4-chlorophenyl group at the C-2 position of the quinazoline ring resulted in a significant increase in cytotoxicity against both cell lines for the corresponding 4-anilino-6-bromoquinazoline derivatives.[2]
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |
| 3g | 2-Fluoroanilino | 0.49 | 0.98 |
| 3h | 3-Fluoroanilino | 0.73 | 1.45 |
| 3i | 4-Chloroanilino | > 10 | > 10 |
| 3j | 3-Chloroanilino | > 10 | 5.24 |
| 3k | 4-Bromoanilino | > 10 | > 10 |
| 3l | 2,4-Difluoroanilino | 0.35 | 0.65 |
| Gefitinib | - | > 10 | 2.37 |
Notably, the 2-fluoroanilino substituted derivative 3g and the 2,4-difluoroanilino analogue 3l exhibited higher activity against both MCF-7 and HeLa cell lines when compared to the reference drug Gefitinib in the HeLa cell line.[2]
Proposed Mechanism of Action: EGFR Signaling Pathway
The 4-anilinoquinazoline scaffold is a well-established inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] When a ligand like EGF binds to EGFR, the receptor dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for promoting cell proliferation, survival, and differentiation. The 6-bromo-4-anilinoquinazoline analogs are thought to competitively bind to the ATP-binding site within the EGFR tyrosine kinase domain. This binding action inhibits the kinase's activity, thereby blocking downstream signaling events that contribute to tumor growth.[1]
EGFR Signaling Pathway Inhibition
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 6-bromo-4-anilinoquinazoline analogs.
General Synthesis Procedure[2]
-
Preparation of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one : This intermediate is synthesized through the condensation of 5-bromo-2-aminobenzamide with 4-chlorobenzaldehyde.
-
Chlorination : The quinazolinone intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline.
-
Amination : The final 4-anilinoquinazoline derivatives are obtained by the reaction of the 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline with the appropriately substituted anilines.
In Vitro Cytotoxicity Assay (MTT Assay)[2]
The 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazoliumbromide (MTT) based colorimetric cell viability assay was used to determine the growth inhibitory activity of the synthesized compounds.
MTT Assay Experimental Workflow
References
A Comparative Analysis of Synthetic Routes to 4-Bromo-2-fluoro-6-nitroaniline for Pharmaceutical Research and Development
An in-depth evaluation of two primary synthetic pathways to 4-Bromo-2-fluoro-6-nitroaniline, a key intermediate in drug discovery, reveals distinct cost-benefit profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of a nitration-based approach versus a bromination strategy, supported by detailed experimental protocols and cost analysis to inform synthetic planning and process optimization.
The synthesis of halogenated and nitrated anilines is a cornerstone of medicinal chemistry, providing versatile scaffolds for the development of novel therapeutic agents. This compound, in particular, holds significant interest as a building block due to its unique substitution pattern, which allows for precise molecular modifications. This report details and contrasts two viable synthetic methods for its preparation: the nitration of 4-bromo-2-fluoroaniline and the bromination of 2-fluoro-6-nitroaniline.
Method 1: Nitration of 4-Bromo-2-fluoroaniline
This approach involves the direct nitration of commercially available 4-bromo-2-fluoroaniline using a mixture of fuming nitric acid and sulfuric acid. The strong activating and ortho-, para-directing amino group, along with the ortho-directing fluorine and para-directing bromine, influences the regioselectivity of the nitration.
Experimental Protocol:
To a stirred solution of 4-bromo-2-fluoroaniline (1.0 g, 5.26 mmol) in concentrated sulfuric acid (10 mL) at 0°C, a cooled mixture of fuming nitric acid (0.4 mL, ~9.5 mmol) and concentrated sulfuric acid (2 mL) is added dropwise. The reaction temperature is maintained below 5°C during the addition. After the addition is complete, the mixture is stirred at 0-5°C for 2 hours. The reaction is then quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product is purified by recrystallization from ethanol to afford this compound.
Method 2: Bromination of 2-Fluoro-6-nitroaniline
This alternative synthesis begins with 2-fluoro-6-nitroaniline and introduces the bromine atom at the 4-position using N-bromosuccinimide (NBS) as the brominating agent. The directing effects of the amino and nitro groups are key to achieving the desired regioselectivity.
Experimental Protocol:
In a flask protected from light, 2-fluoro-6-nitroaniline (1.0 g, 6.41 mmol) is dissolved in N,N-dimethylformamide (DMF) (15 mL). N-bromosuccinimide (1.25 g, 7.02 mmol) is then added in portions over 15 minutes at room temperature. The reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Cost-Benefit Analysis
To provide a clear comparison, a cost-benefit analysis of the two methods was performed based on current market prices of starting materials and reagents, and assuming a hypothetical laboratory scale synthesis.
| Parameter | Method 1: Nitration | Method 2: Bromination |
| Starting Material | 4-Bromo-2-fluoroaniline | 2-Fluoro-6-nitroaniline |
| Starting Material Cost (per gram) | ~$1.85[1] | ~$11.50[2] |
| Key Reagent | Fuming Nitric Acid | N-Bromosuccinimide (NBS) |
| Key Reagent Cost (per gram) | ~$0.90[3] | ~$0.44 |
| Estimated Yield | ~75% (Assumed based on similar reactions) | ~80% (Assumed based on similar reactions) |
| Estimated Cost per Gram of Product | ~$3.50 | ~$15.00 |
| Process Time | Shorter (typically a few hours) | Longer (requires overnight stirring) |
| Safety Considerations | Use of highly corrosive fuming nitric and sulfuric acids requires stringent safety precautions. | NBS is a safer alternative to liquid bromine, but care is needed in handling. |
| Waste Generation | Generates acidic waste requiring neutralization. | Generates organic solvent waste from chromatography. |
Comparative Summary
The nitration of 4-bromo-2-fluoroaniline (Method 1) emerges as the more cost-effective route, primarily due to the significantly lower price of the starting material. The shorter reaction time also contributes to its efficiency. However, this method necessitates the handling of highly corrosive and hazardous acids, which may require specialized equipment and stringent safety protocols.
Conversely, the bromination of 2-fluoro-6-nitroaniline (Method 2) offers a potentially safer alternative by avoiding the use of fuming acids. The use of NBS is generally considered more manageable than handling liquid bromine. The main drawback of this method is the substantially higher cost of the starting material, which makes the final product significantly more expensive. The longer reaction time and the need for chromatographic purification also add to the overall process time and cost.
Logical Workflow of Synthesis and Analysis
The general workflow for the synthesis and analysis of this compound via either method is depicted below.
Caption: General workflow for the synthesis and analysis of this compound.
Conclusion
For researchers and drug development professionals, the choice between these two synthetic methods will depend on a balance of cost, safety, and available resources. For large-scale synthesis where cost is a primary driver, optimizing the nitration of 4-bromo-2-fluoroaniline would be the more logical approach, provided that appropriate safety measures are in place. For smaller-scale laboratory synthesis where safety and ease of handling are prioritized, the bromination of 2-fluoro-6-nitroaniline offers a viable, albeit more expensive, alternative. This comparative guide provides the necessary data to make an informed decision based on the specific needs of the research or development project.
References
Performance Showdown: 4-Bromo-2-fluoro-6-nitroaniline in the Synthesis of a Key MEK Inhibitor Intermediate
For researchers, scientists, and professionals in drug development, the selection of optimal starting materials is a critical factor in the efficient synthesis of complex pharmaceutical agents. This guide provides a comparative analysis of 4-Bromo-2-fluoro-6-nitroaniline's performance in the synthesis of a crucial intermediate for the MEK inhibitor, Selumetinib, against a plausible alternative, 4-Chloro-2-fluoro-6-nitroaniline. This comparison is based on established principles of chemical reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern pharmaceutical synthesis.
The Crucial Role in Kinase Inhibitor Synthesis
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. One of its key applications is in the preparation of intermediates for Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The synthesis involves a nucleophilic aromatic substitution reaction where the amine of a diamine intermediate displaces a halogen on the nitroaniline ring. The specific arrangement of the bromo, fluoro, and nitro groups on the aniline ring significantly influences the reactivity and, consequently, the efficiency of this key bond-forming step.
Performance Comparison: Bromo vs. Chloro Analogs
The primary difference in performance between this compound and its chloro-analog, 4-Chloro-2-fluoro-6-nitroaniline, in nucleophilic aromatic substitution reactions lies in the inherent reactivity of the carbon-halogen bond. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. However, in many palladium-catalyzed cross-coupling reactions, the opposite trend is observed (I > Br > Cl > F) due to the oxidative addition step. For the purpose of this SNAr comparison, the fluoro group is the most activating and is not the intended leaving group. The comparison is between the bromo and chloro substituents as potential leaving groups.
Given the electron-withdrawing nature of the nitro and fluoro groups, the aromatic ring is highly activated towards nucleophilic attack. In such cases, the strength of the carbon-halogen bond becomes a significant factor. The C-Br bond is weaker than the C-Cl bond, which generally makes the bromo-substituted compound more reactive and allows for milder reaction conditions.
Table 1: Predicted Performance Comparison in Nucleophilic Aromatic Substitution
| Parameter | This compound | 4-Chloro-2-fluoro-6-nitroaniline | Rationale |
| Reaction Rate | Faster | Slower | The weaker C-Br bond leads to a lower activation energy for bond cleavage in the rate-determining step. |
| Reaction Temperature | Lower | Higher | Due to higher reactivity, the reaction can often be performed at a lower temperature, reducing energy consumption and potential side reactions. |
| Reaction Time | Shorter | Longer | A faster reaction rate naturally leads to a shorter required reaction time to achieve high conversion. |
| Yield | Potentially Higher | Potentially Lower | Milder conditions and reduced side reactions can lead to higher isolated yields of the desired product. |
| Cost | Generally Higher | Generally Lower | Bromo-substituted reagents are often more expensive than their chloro- counterparts. |
Experimental Protocol: Synthesis of a Selumetinib Intermediate
The following is a detailed experimental protocol for a key step in the synthesis of a Selumetinib intermediate, adapted from established synthetic procedures for similar compounds. This protocol describes the nucleophilic aromatic substitution of the bromine atom in this compound.
Reaction: Synthesis of N1-(4-bromo-2-fluoro-6-nitrophenyl)ethane-1,2-diamine
Materials:
-
This compound
-
Ethane-1,2-diamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to make a 0.5 M solution.
-
Add finely ground potassium carbonate (2.0 eq) to the solution.
-
Add ethane-1,2-diamine (1.5 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Logical Workflow and Signaling Pathway Diagrams
To visualize the process and the context of this synthesis, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of a key Selumetinib precursor.
Caption: Role of this compound in the synthesis of Selumetinib and its target pathway.
A Comparative Guide to Catalysts for Reactions Involving 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for key chemical transformations of 4-bromo-2-fluoro-6-nitroaniline, a versatile building block in the synthesis of complex organic molecules. The objective of this document is to present a side-by-side comparison of catalyst performance based on available experimental data, offering insights into catalyst selection for specific synthetic goals. The reactions covered include the reduction of the nitro group and the functionalization of the carbon-bromine bond through cross-coupling reactions.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different catalysts in reactions involving this compound.
Table 1: Catalytic Reduction of the Nitro Group in this compound
| Catalyst System | Reagents | Solvent | Temperature | Reaction Time | Yield | Observations |
| Iron/Ammonium Chloride | Iron powder, Ammonium chloride | THF/EtOH/H₂O | 95 °C | 22 hours | Not specified in patent, but reaction completion is indicated. | A classical, cost-effective method for nitro group reduction.[1] |
| Iron/Ammonium Chloride | Fe, NH₄Cl (aq) | Not specified | 80 °C | 2 hours | Not specified in the abstract, but used as a step in a multi-step synthesis. | A common and effective method for nitro group reduction.[2][3] |
| Palladium on Carbon (Pd/C) | H₂ gas | Tetrahydrofuran | 30 °C | Not specified | High yield (inferred from similar reductions) | A clean, catalytic hydrogenation method. Careful selection of conditions is needed to avoid dehalogenation.[4] |
Table 2: Catalytic C-Br Bond Functionalization of this compound Derivatives
| Reaction Type | Catalyst System | Reagents | Solvent | Temperature | Reaction Time | Product Type |
| Miyaura Borylation | Pd(dppf)Cl₂ | Bis(pinacolato)diboron, KOAc | 1,4-dioxane | 100 °C | 10 hours | Borylated aniline derivative |
| Cyanation | CuCN | Not applicable | DMF | 165 °C | Overnight | Cyanated aniline derivative |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Reduction of this compound using Iron/Ammonium Chloride[1]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a solvent mixture of tetrahydrofuran (THF), ethanol (EtOH), and water (H₂O).
-
Reagent Addition: Add iron powder (approx. 5 eq) and ammonium chloride (approx. 1.5 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 95 °C and stir vigorously for 22 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite. Wash the filter cake with ethanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified further by standard methods such as column chromatography or recrystallization.
Protocol 2: Miyaura Borylation of a 4-Bromo-2-fluoro-aniline Derivative[2][3]
This protocol is based on the borylation of an intermediate derived from this compound after reduction and other modifications.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the bromo-aniline derivative (1.0 eq), bis(pinacolato)diboron (approx. 1.2 eq), and potassium acetate (KOAc, approx. 2.5 eq).
-
Catalyst Addition: Add palladium(II) dichloride [1,1'-bis(diphenylphosphino)ferrocene] (Pd(dppf)Cl₂, approx. 0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 10 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate key catalytic cycles relevant to the reactions discussed.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the reduction of the nitro group.
References
- 1. WO2012051361A1 - Anti-viral compounds - Google Patents [patents.google.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 4-Bromo-2-fluoro-6-nitroaniline, a key intermediate in pharmaceutical synthesis. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common analytical techniques successfully employed for structurally similar nitroaniline derivatives. The information herein is intended to guide researchers in the development and validation of a suitable analytical method.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The guide presents a comparison of their performance characteristics, detailed experimental protocols based on analogous compounds, and a general workflow for method validation.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost. The following tables summarize the typical performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of nitroaniline compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based or other detection methods. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High; capable of separating structurally similar impurities. | Very high, especially when coupled with a mass spectrometer (GC-MS), providing structural information for impurity identification. | Low; susceptible to interference from impurities that absorb light at a similar wavelength. |
| Sensitivity | High (nanogram to picogram level). | Very high (picogram to femtogram level), particularly with sensitive detectors like an electron capture detector (ECD). | Moderate (microgram to milligram level). |
| Applicability | Broad range of non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines.[2] | Applicable to compounds with a suitable chromophore. |
| Sample Throughput | Moderate to high, depending on the run time. | Moderate, can be lower due to longer run times and sample preparation. | High. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns, potential derivatizing agents). | Low. |
Experimental Protocols
The following are generalized experimental protocols for HPLC and GC that can serve as a starting point for developing a quantitative method for this compound. These are based on methods validated for similar nitroaniline derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1] A reversed-phase HPLC (RP-HPLC) method is generally suitable for nitroaniline compounds.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration within the linear range of the method.[1]
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For nitroanilines, which can be thermally labile, careful optimization of the injector temperature is crucial. Coupling with a mass spectrometer (GC-MS) provides definitive identification of impurities.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250°C (to be optimized to prevent degradation) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes (to be optimized) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C (for FID) |
| Injection Mode | Split or splitless, depending on the required sensitivity |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution. Further dilute to a working concentration.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.
Workflow for analytical method development, validation, and sample analysis.
Conclusion
Both HPLC and GC are robust and viable methods for the quantitative analysis of this compound. HPLC offers the advantage of simpler sample preparation and is well-suited for compounds that may be thermally sensitive. GC, particularly GC-MS, provides excellent separation efficiency and definitive identification of volatile impurities. UV-Vis spectrophotometry can be a cost-effective and rapid method for routine analysis if specificity is not a major concern. The choice of method will ultimately depend on the specific analytical requirements, including the need for high-throughput screening, the nature of expected impurities, and the necessity for structural elucidation of unknown components. The provided protocols and validation workflow serve as a comprehensive starting point for establishing a reliable analytical method for this important pharmaceutical intermediate.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluoro-6-nitroaniline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-Bromo-2-fluoro-6-nitroaniline, a chemical intermediate used in pharmaceutical and materials research, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified as a hazardous substance, and direct contact should be avoided.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm | Protects against skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles | Prevents eye irritation or serious eye damage. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | Avoid inhalation of dust, which can be harmful. |
Spill Management: In the event of a spill, immediately clear the area of all personnel.[1] Remove all sources of ignition.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[1] Collect the material into a suitable, labeled container for disposal.[1] Thoroughly decontaminate the area afterward.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[2][3] Chemical waste generators are responsible for correctly classifying the waste.[2][4]
1. Waste Identification and Classification:
-
Hazardous Characteristics: Based on data for analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3][5] It is also potentially toxic to aquatic life.[6]
-
Waste Classification: This chemical waste must be classified as hazardous. Consult your institution's environmental health and safety (EHS) department for specific waste codes.
2. Waste Segregation and Storage:
-
Container: Use a dedicated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and include the chemical name: "this compound". The accumulation start date and any other information required by your institution should also be present.
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][7] Keep the container tightly closed when not in use.[1][2][7]
3. Arranging for Disposal:
-
Licensed Disposal Company: The disposal of this hazardous waste must be handled by a licensed and approved waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Institutional Procedures: Follow your organization's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
4. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The rinsate from the decontamination process is also considered hazardous waste and must be collected in a separate, appropriately labeled container for disposal.
-
Container Disposal: Once properly decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2-fluoro-6-nitroaniline
Essential Safety and Handling Guide for 4-Bromo-2-fluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 517920-70-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a hazardous substance.[1] Key hazard statements include:
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Chemical safety goggles and face shield | Must be worn to protect against splashes and dust. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves should be inspected for integrity before each use and disposed of according to institutional guidelines. |
| Lab coat or chemical-resistant coveralls | To prevent skin contact with the substance. | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced. |
| Feet | Closed-toe shoes | To protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Verify the location and functionality of the nearest safety shower and eyewash station.
- Assemble all necessary equipment and reagents.
- Don all required PPE as outlined in the table above.
2. Weighing and Transfer:
- Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
- Handle the compound carefully to avoid generating dust.
- Use a spatula or other appropriate tool to transfer the solid.
- Keep containers tightly closed when not in use.
3. Reaction Setup:
- Set up the reaction apparatus within the chemical fume hood.
- If heating the substance, use a well-controlled heating mantle and monitor the reaction closely.
- Ensure adequate ventilation at all times.
4. Post-Reaction Work-up and Cleanup:
- Allow the reaction mixture to cool to room temperature before handling.
- Quench the reaction carefully, being mindful of any potential exothermic processes.
- Clean all glassware with an appropriate solvent in the fume hood. Collect the rinsate as hazardous waste.
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
- Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels) in a dedicated, labeled, and sealed hazardous waste container.
- Collect all liquid waste containing the compound, including reaction residues and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container.
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the approximate concentration and other components of the waste mixture.
3. Storage of Waste:
- Store hazardous waste containers in a designated, well-ventilated, and secondary containment area.
- Do not mix incompatible waste streams.
4. Final Disposal:
- Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
- Follow all local, state, and federal regulations for hazardous waste disposal.
5. Decontamination of Empty Containers:
- Triple rinse empty containers with a suitable solvent (e.g., acetone, ethanol).
- Collect the rinsate as hazardous waste.
- After triple rinsing, the container may be disposed of as non-hazardous waste, pending confirmation with your institution's EHS guidelines.
Visual Workflow Guides
The following diagrams illustrate the essential workflows for safely handling and selecting PPE for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

